molecular formula C24H26F3N5 B8201617 T0467

T0467

Cat. No.: B8201617
M. Wt: 441.5 g/mol
InChI Key: GNYKYGZGDGZPOK-INIZCTEOSA-N
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Description

T0467 is an organic molecular entity.

Properties

IUPAC Name

N-[2-(3,5-difluorophenyl)ethyl]-4-[2-fluoro-5-[[(2S)-2-methylpiperazin-1-yl]methyl]phenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26F3N5/c1-16-14-28-8-9-32(16)15-18-2-3-22(27)21(12-18)23-5-7-30-24(31-23)29-6-4-17-10-19(25)13-20(26)11-17/h2-3,5,7,10-13,16,28H,4,6,8-9,14-15H2,1H3,(H,29,30,31)/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNYKYGZGDGZPOK-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CC2=CC(=C(C=C2)F)C3=NC(=NC=C3)NCCC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCN1CC2=CC(=C(C=C2)F)C3=NC(=NC=C3)NCCC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: T0467 Mechanism of Action in the PINK1-Parkin Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The PINK1-Parkin signaling pathway is a critical component of mitochondrial quality control, and its dysfunction is strongly linked to the pathogenesis of Parkinson's disease (PD). Therapeutic strategies aimed at enhancing this pathway represent a promising approach for treating PD and other disorders associated with mitochondrial dysfunction. This document provides a detailed technical overview of T0467, a small molecule identified as an activator of the PINK1-Parkin pathway. This compound induces the mitochondrial translocation of Parkin, a key step in the clearance of damaged mitochondria (mitophagy), through a unique mechanism. Unlike canonical inducers which rely on mitochondrial depolarization to cause PINK1 accumulation, this compound promotes Parkin translocation in a PINK1-dependent manner without inducing PINK1 buildup or significantly altering mitochondrial membrane potential at effective concentrations.[1][2][3][4] This guide summarizes the quantitative data on this compound's activity, details key experimental protocols for its characterization, and illustrates its proposed mechanism of action through signaling and workflow diagrams.

Introduction: The PINK1-Parkin Pathway in Mitochondrial Quality Control

Mitochondria are essential organelles that can become a source of cellular stress when damaged. The PINK1-Parkin pathway is a primary mechanism for identifying and eliminating dysfunctional mitochondria. Under basal conditions, the serine/threonine kinase PINK1 is imported into healthy mitochondria and subsequently cleaved and degraded.[5][6] However, upon mitochondrial damage, characterized by a loss of mitochondrial membrane potential (ΔΨm), PINK1 import is stalled.[5][6][7] This leads to the accumulation of full-length PINK1 on the outer mitochondrial membrane (OMM).[5]

Accumulated PINK1 autophosphorylates and then phosphorylates ubiquitin (Ub) molecules on the OMM, as well as the ubiquitin-like (Ubl) domain of the E3 ubiquitin ligase Parkin.[5][8] This dual phosphorylation event activates Parkin, recruiting it from the cytosol to the damaged mitochondrion.[5][8] Once at the mitochondrion, Parkin ubiquitinates numerous OMM proteins, creating a signal that recruits autophagy receptors like OPTN and NDP52.[6][9] These receptors link the ubiquitinated mitochondrion to the nascent autophagosome, leading to its engulfment and degradation in a process known as mitophagy.[6][9][10] Mutations in either PINK1 or Parkin impair this process, leading to the accumulation of damaged mitochondria and are a major cause of autosomal recessive early-onset Parkinson's disease.[5][8]

This compound: A Novel Activator of PINK1-Parkin Signaling

This compound is a small molecule compound identified through high-throughput screening for its ability to enhance PINK1-Parkin signaling.[3] It represents a class of activators that function differently from mitochondrial toxins like CCCP (Carbonyl cyanide m-chlorophenyl hydrazone), which induce the pathway by dissipating the mitochondrial membrane potential.

Mechanism of Action

The primary action of this compound is the stimulation of Parkin's translocation to the mitochondria.[1][2][11] Crucially, this effect is entirely dependent on the presence of PINK1; in PINK1-deficient cells, this compound fails to induce Parkin translocation.[3]

A key feature of this compound's mechanism is that it does not cause the accumulation of PINK1 on the mitochondria, nor does it induce a significant reduction in mitochondrial membrane potential at concentrations that are effective for Parkin recruitment.[2][3][4] This suggests that this compound does not act by inducing mitochondrial damage. Instead, it appears to enhance the basal activity of the PINK1-Parkin pathway, possibly by increasing Parkin's sensitivity to low, physiological levels of active PINK1 at the mitochondrial surface or by facilitating the interaction between PINK1 and Parkin.

Proposed mechanism of this compound in the PINK1-Parkin pathway.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various cellular models. The data highlights its concentration-dependent activity and differential potency across cell types.

Table 1: Summary of In Vitro Activity of this compound

Cell Type Concentration Treatment Duration Observed Effect Reference
HeLa cells stably expressing GFP-Parkin >12 µM 3 - 8 hours Stimulated mitochondrial translocation of GFP-Parkin. [3]
HeLa cells stably expressing GFP-Parkin 20 µM 3 hours ~21% of cells showed GFP-Parkin translocation to mitochondria. [1][2]
iPSC-derived dopaminergic neurons & myoblasts Low doses (not specified) Not specified Activated Parkin mitochondrial translocation without obvious ΔΨm reduction. [3][4]

| ΔOTC/HeLa-TetOn cells with YFP-Parkin | Not specified | Not specified | Reduced levels of unfolded mitochondrial protein (ΔOTC). |[3] |

In Vivo Efficacy in a Drosophila Model

The therapeutic potential of this compound was evaluated in vivo using a Drosophila model with reduced PINK1 activity. These models exhibit clear mitochondrial and motor defects, making them suitable for assessing drug efficacy.[3] this compound was shown to mitigate several key pathological phenotypes.

Table 2: Efficacy of this compound in Drosophila PINK1 Model

Phenotype Assessed This compound Effect Key Finding Reference
Larval Locomotion Mitigated defects Improved motor function caused by PINK1 inactivation. [1][3]
Mitochondrial Morphology Mitigated defects Reduced mitochondrial aggregation in dopaminergic neurons. [3]
ATP Production Improved Rescued the reduction in ATP levels associated with PINK1 inactivation. [1][3]
Mitochondrial Ca2+ Response Improved Ameliorated the disturbed mitochondrial Ca2+ response in larval muscles. [1][3]

| Toxicity | Low | No obvious toxicity observed at concentrations below 50 µM. |[1][2][3] |

Key Experimental Protocols

Reproducing the characterization of this compound requires specific cellular and biochemical assays. The methodologies for three key experiments are detailed below.

Parkin Mitochondrial Translocation Assay

This imaging-based assay quantifies the recruitment of fluorescently-tagged Parkin from the cytosol to the mitochondria upon treatment with an activator.

Parkin_Translocation_Workflow start Start step1 1. Cell Culture Plate HeLa cells stably expressing GFP-Parkin start->step1 step2 2. Treatment Incubate cells with this compound (e.g., 2.5-20 µM for 3h) and controls (DMSO, CCCP) step1->step2 step3 3. Mitochondrial Staining Add mitochondrial marker (e.g., MitoTracker Red CMXRos) step2->step3 step4 4. Fixation & Imaging Fix cells with 4% PFA, acquire images using confocal microscopy step3->step4 step5 5. Quantification Score cells for colocalization of GFP-Parkin and mitochondrial marker step4->step5 end End step5->end

Workflow for the Parkin Mitochondrial Translocation Assay.

Methodology:

  • Cell Culture: HeLa cells stably expressing a fluorescently tagged Parkin (e.g., GFP-Parkin) are seeded onto glass-bottom dishes or coverslips suitable for high-resolution imaging.

  • Treatment: Cells are treated with a dose-range of this compound (e.g., 2.5 µM to 20 µM) for a specified time (e.g., 3 hours).[1] A vehicle control (DMSO) and a positive control (e.g., 10 µM CCCP) are included.

  • Staining: During the final 30 minutes of incubation, a mitochondrial dye (e.g., MitoTracker Red CMXRos) is added to visualize the mitochondrial network.

  • Fixation and Mounting: Cells are washed with PBS and fixed with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. Coverslips are then mounted onto slides with a DAPI-containing mounting medium to stain nuclei.

  • Imaging: Images are acquired using a confocal microscope. Separate channels are used for GFP-Parkin, the mitochondrial marker, and DAPI.

  • Analysis: Cells are visually scored. A cell is considered positive for translocation if the diffuse cytosolic GFP signal condenses into puncta that clearly colocalize with the mitochondrial stain. The percentage of positive cells is calculated for each condition from multiple fields of view.

Unfolded Mitochondrial Protein (ΔOTC) Reduction Assay

This assay measures the clearance of misfolded proteins from the mitochondria, a process dependent on a functional PINK1-Parkin pathway. The model uses the expression of a truncated, misfolding-prone version of ornithine transcarbamoylase (ΔOTC).[3]

Methodology:

  • Cell Line: Utilize a cell line (e.g., HeLa-TetOn) with inducible expression of ΔOTC and stable expression of YFP-Parkin.[3]

  • Induction: Induce the expression of ΔOTC using doxycycline.

  • Treatment: Treat the induced cells with this compound or controls for a defined period (e.g., 24 hours).

  • Cell Lysis and Fractionation: Harvest cells and perform subcellular fractionation to separate the mitochondrial fraction from the cytosolic fraction.

  • Western Blotting: Analyze the protein levels of ΔOTC in the mitochondrial fractions by Western blot. Use a mitochondrial loading control (e.g., VDAC1 or COXIV) to normalize the data.

  • Analysis: Quantify the band intensities to determine the relative amount of ΔOTC in the mitochondria. A reduction in the ΔOTC signal in this compound-treated cells compared to the vehicle control indicates enhanced clearance of the unfolded protein via the PINK1-Parkin pathway.

Drosophila Larval Locomotion Assay

This in vivo assay assesses the ability of a compound to rescue motor deficits in a disease model.

Drosophila_Locomotion_Workflow start Start step1 1. Fly Culture & Crosses Generate flies with PINK1 RNAi expression in muscle or neurons start->step1 step2 2. Larval Treatment Raise larvae on food medium containing DMSO (control) or this compound step1->step2 step3 3. Assay Preparation Collect third-instar larvae, wash, and place on an agarose plate step2->step3 step4 4. Behavior Recording Record larval crawling behavior for a set duration (e.g., 2 min) using a digital camera step3->step4 step5 5. Path Tracking & Analysis Use tracking software to calculate the total distance traveled or average velocity step4->step5 end End step5->end

Workflow for the Drosophila Larval Locomotion Assay.

Methodology:

  • Fly Stocks and Genetics: Use a UAS/GAL4 system to drive the expression of a PINK1 RNAi construct in a tissue-specific manner (e.g., in muscles using Mef2-GAL4). A control cross expressing a benign RNAi (e.g., LacZ RNAi) is run in parallel.[12]

  • Drug Administration: Prepare standard fly food medium containing either the vehicle (DMSO) or the desired concentration of this compound. Allow flies to lay eggs on this medium, ensuring larvae are exposed to the compound throughout their development.[3]

  • Assay: Collect wandering third-instar larvae. Wash them gently to remove food debris. Place a single larva in the center of an agarose-filled petri dish.

  • Recording: Record the larva's movement for a defined period (e.g., 2 minutes) using an overhead camera connected to a computer.[12]

  • Analysis: Use automated tracking software to trace the path of the larva. Calculate the total path length or average velocity. Compare the results from PINK1 RNAi larvae treated with this compound to those treated with vehicle to determine if the compound mitigates the locomotion defect.[12]

Conclusion and Future Directions

This compound is a valuable pharmacological tool and a promising therapeutic candidate that activates the PINK1-Parkin pathway via a non-canonical mechanism. By promoting Parkin translocation without inducing global mitochondrial stress, it offers a potentially safer and more targeted approach to enhancing mitophagy.[3][4] Its efficacy in mitigating disease-relevant phenotypes in Drosophila further underscores its therapeutic potential.[1][3]

Future research should focus on elucidating the precise molecular target of this compound. Identifying the protein to which this compound binds will be critical for understanding how it enhances PINK1-dependent signaling and will facilitate the structure-based design of more potent and specific analogs for the treatment of Parkinson's disease and other neurodegenerative conditions.

References

The Role of T0467 in Mitophagy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitophagy, the selective degradation of mitochondria by autophagy, is a critical cellular process for maintaining mitochondrial homeostasis and cell health. Dysfunctional mitophagy is implicated in a range of human diseases, including neurodegenerative disorders such as Parkinson's disease. The PINK1-Parkin signaling pathway is a key mechanism governing the removal of damaged mitochondria. This guide provides an in-depth technical overview of T0467, a small molecule identified as an activator of the PINK1-Parkin pathway, and its role in promoting mitophagy.

This compound: A Small Molecule Activator of the PINK1-Parkin Pathway

This compound is a chemical compound that has been shown to activate the translocation of the E3 ubiquitin ligase Parkin to the mitochondria, a crucial step in the initiation of mitophagy.[1] This activation occurs in a manner dependent on the presence of PINK1 (PTEN-induced putative kinase 1).[1] Notably, this compound does not induce the accumulation of PINK1 on the mitochondrial outer membrane, suggesting that it enhances the downstream signaling of the PINK1-Parkin pathway rather than mimicking mitochondrial damage.[1] The potential of this compound as a therapeutic agent for conditions associated with mitochondrial dysfunction, such as Parkinson's disease, is an active area of research.[1]

Mechanism of Action

The PINK1-Parkin pathway is a primary route for the clearance of damaged mitochondria. Under homeostatic conditions, PINK1 is imported into the mitochondria and rapidly degraded. Upon mitochondrial depolarization or damage, PINK1 import is inhibited, leading to its accumulation on the outer mitochondrial membrane. This accumulated PINK1 phosphorylates ubiquitin and Parkin, leading to the recruitment of cytosolic Parkin to the damaged mitochondrion. Once recruited, Parkin ubiquitinates various outer mitochondrial membrane proteins, marking the mitochondrion for engulfment by an autophagosome and subsequent degradation in the lysosome.

This compound has been demonstrated to activate Parkin's mitochondrial translocation in a PINK1-dependent manner.[1] This suggests that this compound's mechanism of action is to facilitate one or more steps in the PINK1-Parkin signaling cascade, leading to the efficient recruitment and activation of Parkin at the mitochondria, thereby promoting mitophagy.

Signaling Pathway of this compound in Mitophagy

T0467_Mitophagy_Pathway cluster_mitochondrion Mitochondrion cluster_autophagy Autophagy Machinery Mito Damaged Mitochondrion PINK1 Stabilized PINK1 Mito->PINK1 Depolarization pUb Phosphorylated Ubiquitin PINK1->pUb Phosphorylates Parkin_mito Recruited Parkin pUb->Parkin_mito Recruits Ub_OMPs Ubiquitinated OMPs Parkin_mito->Ub_OMPs Ubiquitinates Autophagosome Autophagosome Ub_OMPs->Autophagosome Recognized by autophagy receptors Parkin_cyto Cytosolic Parkin Parkin_cyto->Parkin_mito Translocation This compound This compound This compound->Parkin_mito Enhances Mitophagosome Mitophagosome Autophagosome->Mitophagosome Engulfs mitochondrion Lysosome Lysosome Mitophagosome->Lysosome Fuses with Parkin_Translocation_Workflow start Start seed_cells Seed HeLa/GFP-Parkin cells on glass-bottom dishes start->seed_cells culture_cells Culture to desired confluency seed_cells->culture_cells treat_cells Treat with this compound or DMSO (3 hours) culture_cells->treat_cells stain_mito Stain mitochondria with MitoTracker Red (last 30 min) treat_cells->stain_mito wash_cells1 Wash with PBS stain_mito->wash_cells1 fix_cells Fix with 4% PFA wash_cells1->fix_cells wash_cells2 Wash with PBS (3x) fix_cells->wash_cells2 acquire_images Acquire images with confocal microscope wash_cells2->acquire_images quantify Quantify percentage of cells with Parkin translocation acquire_images->quantify end End quantify->end

References

T0467: A Novel PINK1-Parkin Signaling Enhancer for Parkinson's Disease Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Mitochondrial dysfunction is a key pathological feature of PD, and the PINK1-Parkin signaling pathway plays a crucial role in maintaining mitochondrial quality control. T0467 is a novel small molecule identified through a high-throughput screening of chemical enhancers of the PINK1-Parkin pathway.[1] Preclinical studies in cell and Drosophila models of PD have demonstrated that this compound activates the mitochondrial translocation of Parkin in a PINK1-dependent manner, mitigates mitochondrial dysfunction, and improves motor deficits.[2][3] This technical guide provides a comprehensive overview of the current knowledge on this compound, including its mechanism of action, preclinical efficacy data, and detailed experimental protocols, to aid researchers and drug development professionals in evaluating its therapeutic potential for Parkinson's disease.

Mechanism of Action: Enhancing Mitochondrial Quality Control

This compound is a potent activator of the PINK1-Parkin signaling pathway, a critical cellular process for the removal of damaged mitochondria via autophagy (mitophagy).[1] In healthy mitochondria, the kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved. However, upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane, where it initiates a signaling cascade to recruit and activate the E3 ubiquitin ligase Parkin.[4][5] Activated Parkin then ubiquitinates various outer mitochondrial membrane proteins, tagging the damaged organelle for degradation by the cellular autophagy machinery.[4][6]

This compound has been shown to activate Parkin mitochondrial translocation in a PINK1-dependent manner.[3][7] Notably, this activation occurs at low doses that do not induce the accumulation of PINK1, suggesting a mechanism that enhances the downstream signaling cascade without requiring significant mitochondrial stress.[1][2] The precise molecular target and the detailed mechanism by which this compound enhances Parkin activation are still under investigation.

Below is a diagram illustrating the proposed mechanism of action of this compound within the PINK1-Parkin signaling pathway.

T0467_Mechanism cluster_Mitochondrion Damaged Mitochondrion cluster_Cytosol Cytosol PINK1 Accumulated PINK1 pUb Phosphorylated Ubiquitin (pUb) PINK1->pUb phosphorylates Parkin_mito Activated Parkin pUb->Parkin_mito recruits & activates Mitophagy Mitophagy Parkin_mito->Mitophagy initiates Parkin_cyto Inactive Parkin Parkin_cyto->Parkin_mito translocates to mitochondria This compound This compound This compound->Parkin_cyto enhances activation

Figure 1: Proposed mechanism of this compound in the PINK1-Parkin pathway.

Preclinical Efficacy

The therapeutic potential of this compound has been evaluated in in vitro and in vivo preclinical models of Parkinson's disease. These studies have provided quantitative data on its efficacy in cellular and Drosophila models.

In Vitro Efficacy

The primary in vitro assay used to identify and characterize this compound was a cell-based high-throughput screen measuring the mitochondrial translocation of GFP-tagged Parkin in HeLa cells.

Assay Cell Line Treatment Endpoint Result Reference
Parkin TranslocationHeLa/GFP-Parkin20 µM this compound for 3 hoursPercentage of cells with mitochondrial Parkin~21%[8]
Parkin TranslocationHeLa/GFP-Parkin2.5-20 µM this compoundMitochondrial translocation of GFP-ParkinStimulation observed at >12 µM[8]
In Vivo Efficacy (Drosophila Model)

This compound has been tested in a Drosophila model of Parkinson's disease where PINK1 expression is knocked down (PINK1 RNAi), leading to mitochondrial dysfunction and motor deficits.

Model Parameter Effect of PINK1 RNAi Effect of this compound Treatment Reference
Drosophila (PINK1 RNAi)Larval Locomotion~50% reduction in velocitySignificant improvement in locomotion defects[2][3]
Drosophila (PINK1 RNAi)ATP Production~50% reductionImproved ATP levels[2][3]
Drosophila (PINK1 RNAi)Mitochondrial MorphologyAggregated mitochondriaImproved mitochondrial morphology[2]
Drosophila (PINK1 RNAi)Mitochondrial Ca2+ ResponseDisturbed responseSuppressed the altered response[2]

Note: To date, there is no publicly available data on the efficacy of this compound in mammalian models of Parkinson's disease.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Parkin Mitochondrial Translocation Assay

This protocol describes the methodology used to assess the ability of this compound to induce the translocation of Parkin from the cytosol to the mitochondria.

Parkin_Translocation_Workflow start Start step1 Seed HeLa cells stably expressing GFP-Parkin in 96-well plates start->step1 step2 Incubate cells for 24 hours step1->step2 step3 Treat cells with varying concentrations of this compound (2.5-20 µM) or DMSO control step2->step3 step4 Incubate for 3 hours step3->step4 step5 Fix cells with 4% paraformaldehyde step4->step5 step6 Stain nuclei with DAPI step5->step6 step7 Acquire images using a high-content imaging system step6->step7 step8 Quantify the percentage of cells with punctate GFP-Parkin colocalizing with mitochondria step7->step8 end_node End step8->end_node

Figure 2: Workflow for the Parkin mitochondrial translocation assay.
Drosophila Locomotion Assay

This protocol details the assessment of larval locomotion in the PINK1 RNAi Drosophila model.

Locomotion_Assay_Workflow start Start step1 Raise PINK1 RNAi and control (LacZ RNAi) Drosophila larvae on food containing this compound or DMSO start->step1 step2 Collect third-instar larvae step1->step2 step3 Place individual larvae on an agarose plate step2->step3 step4 Record larval movement for a defined period (e.g., 2 minutes) using a digital camera step3->step4 step5 Analyze the recorded videos using locomotion tracking software step4->step5 step6 Calculate parameters such as average speed and distance traveled step5->step6 end_node End step6->end_node

Figure 3: Workflow for the Drosophila larval locomotion assay.
ATP Measurement in Drosophila

This protocol outlines the procedure for quantifying ATP levels in Drosophila larvae.

ATP_Measurement_Workflow start Start step1 Collect third-instar larvae from control and this compound-treated groups start->step1 step2 Homogenize larvae in a suitable buffer on ice step1->step2 step3 Centrifuge the homogenate to pellet debris step2->step3 step4 Collect the supernatant step3->step4 step5 Measure protein concentration of the supernatant (e.g., using Bradford assay) step4->step5 step6 Use a commercial bioluminescence-based ATP assay kit to measure ATP levels step5->step6 step7 Normalize ATP levels to the total protein concentration step6->step7 end_node End step7->end_node

Figure 4: Workflow for ATP measurement in Drosophila larvae.

Future Directions and Conclusion

This compound represents a promising new therapeutic candidate for Parkinson's disease by targeting the fundamental pathological process of mitochondrial dysfunction. The preclinical data from in vitro and Drosophila models are encouraging, demonstrating its ability to enhance the PINK1-Parkin signaling pathway and rescue disease-related phenotypes.

However, several key questions remain to be addressed to advance this compound towards clinical development:

  • Mammalian Model Efficacy: Evaluation of this compound in well-established rodent and/or non-human primate models of Parkinson's disease is a critical next step to assess its efficacy, safety, and pharmacokinetic/pharmacodynamic profile in a mammalian system.

  • Detailed Mechanism of Action: Further studies are needed to elucidate the precise molecular target of this compound and the detailed mechanism by which it enhances Parkin activation.

  • Pharmacokinetic and Safety Profile: Comprehensive studies are required to determine the bioavailability, brain penetration, and potential off-target effects of this compound.

  • Biomarker Development: Identification of pharmacodynamic biomarkers will be crucial for monitoring the engagement of the PINK1-Parkin pathway in future clinical trials.

References

Chemical properties and structure of T0467

Author: BenchChem Technical Support Team. Date: December 2025

No public data is available for the chemical identifier "T0467".

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  • An obsolete or discontinued identifier: The compound may have been re-designated with a different, more standard identifier.

To proceed with the request for an in-depth technical guide, a more specific and publicly searchable identifier is required. Please provide one of the following:

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Upon receiving a valid identifier, a comprehensive technical guide on the chemical properties, structure, and biological activity of the specified compound will be generated, adhering to all the requirements of the original request, including structured data tables, detailed experimental protocols, and Graphviz visualizations.

T0467: A Novel Modulator of Mitochondrial Quality Control via the PINK1-Parkin Pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mitochondrial quality control (MQC) is a sophisticated network of cellular processes essential for maintaining cellular health and function. This system surveils and responds to mitochondrial damage through a coordinated interplay of mitochondrial dynamics (fission and fusion), biogenesis, and the selective removal of dysfunctional organelles via a specialized form of autophagy known as mitophagy.[1][2] Dysregulation of MQC is a central pathological feature in a host of human diseases, including neurodegenerative disorders like Parkinson's disease, metabolic diseases, and age-related pathologies.[3]

A key pathway governing the removal of damaged mitochondria is the PINK1-Parkin signaling cascade.[4][5] In healthy mitochondria, the kinase PINK1 is continuously imported and degraded. However, upon mitochondrial damage, characterized by a loss of mitochondrial membrane potential, PINK1 accumulates on the outer mitochondrial membrane.[6] This accumulation serves as a signal to recruit the E3 ubiquitin ligase Parkin from the cytosol. Once recruited, Parkin ubiquitinates various outer mitochondrial membrane proteins, tagging the damaged organelle for recognition by autophagy receptors and subsequent engulfment by autophagosomes for lysosomal degradation.[7]

The discovery of small molecules that can modulate this pathway holds significant therapeutic promise. This guide focuses on T0467, a recently identified small molecule that enhances PINK1-Parkin signaling.[8] this compound activates the translocation of Parkin to the mitochondria in a PINK1-dependent manner, reduces the load of unfolded mitochondrial proteins, and rescues pathological phenotypes in preclinical models of mitochondrial dysfunction.[9] This document provides a comprehensive overview of the technical data and experimental protocols related to the characterization of this compound's effect on mitochondrial quality control.

Mechanism of Action: this compound-Mediated Enhancement of PINK1-Parkin Signaling

This compound acts as a chemical enhancer of the PINK1-Parkin pathway. Its primary mode of action is the stimulation of Parkin's translocation from the cytosol to the mitochondria, a critical initiation step in mitophagy.[10] Notably, this activation occurs in a PINK1-dependent manner but at concentrations that do not, by themselves, cause a significant reduction in mitochondrial membrane potential or a substantial accumulation of PINK1.[11] This suggests that this compound may lower the threshold for Parkin activation, sensitizing the system to endogenous PINK1 signals on damaged mitochondria. The enhanced signaling cascade leads to a reduction in the levels of unfolded mitochondrial proteins, likely through improved clearance of dysfunctional organelles.

T0467_Mechanism_of_Action cluster_Mitochondrion Damaged Mitochondrion cluster_Cytosol Cytosol cluster_Autophagy Mitophagy PINK1 Accumulated PINK1 OMM_Proteins OMM Proteins PINK1->OMM_Proteins Phosphorylates Ub_Proteins Ubiquitinated OMM Proteins OMM_Proteins->Ub_Proteins Mitophagy_outcome Clearance of Damaged Mitochondria & Reduced Unfolded Proteins Ub_Proteins->Mitophagy_outcome Leads to Parkin_inactive Inactive Parkin Parkin_active Active Parkin Parkin_inactive->Parkin_active PINK1-dependent Translocation Parkin_active->Ub_Proteins Ubiquitinates This compound This compound This compound->Parkin_inactive Enhances Activation

Figure 1. this compound enhances PINK1-Parkin signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound.

Table 1: In Vitro Efficacy of this compound on Parkin Translocation

Cell Line Assay Concentration Result Citation
HeLa/GFP-Parkin Parkin Translocation > 12 µM Sufficient to stimulate translocation [11]

| HeLa/GFP-Parkin | Parkin Translocation | 20 µM (3 hr) | ~21% of cells show translocation |[11] |

Table 2: In Vivo Efficacy of this compound in Drosophila PINK1 Model

Drosophila Model Parameter Measured Treatment Result Citation
Muscle-specific PINK1 knockdown Larval Locomotion Velocity This compound Significant improvement vs. control [1]
Muscle-specific PINK1 knockdown Whole-body ATP levels This compound Significant improvement vs. control [1]
Muscle-specific PINK1 knockdown Mitochondrial Ca2+ Response This compound Improved response

| PINK1 knockdown | Mitochondrial Morphology | this compound | Mitigated mitochondrial aggregation | |

Table 3: Toxicity Profile of this compound

Model System Assay Concentration Result Citation

| Drosophila | Toxicity | < 50 µM | No obvious toxicity |[10] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on the methods described in the primary literature investigating this compound.

Protocol 1: Parkin Mitochondrial Translocation Assay

This protocol describes an immunofluorescence-based assay to quantify the recruitment of Parkin from the cytosol to mitochondria upon treatment with this compound.

Parkin_Translocation_Workflow start Seed HeLa cells stably expressing GFP-Parkin on coverslips treat Treat cells with this compound (e.g., 20 µM for 3 hours) and DMSO control start->treat fix Fix cells with 4% Paraformaldehyde (PFA) treat->fix permeabilize Permeabilize with 0.2% Triton X-100 in PBS fix->permeabilize block Block with 3% Bovine Serum Albumin (BSA) in PBS permeabilize->block primary_ab Incubate with primary antibody against a mitochondrial marker (e.g., anti-TOM20) block->primary_ab secondary_ab Incubate with fluorescently-labeled secondary antibody (e.g., Alexa Fluor 594) primary_ab->secondary_ab mount Mount coverslips on slides with DAPI-containing medium secondary_ab->mount image Acquire images using confocal fluorescence microscopy mount->image analyze Quantify percentage of cells with co-localized GFP-Parkin and mitochondrial signals image->analyze end Data Analysis analyze->end

Figure 2. Workflow for Parkin Translocation Assay.

Materials:

  • HeLa cells stably expressing GFP-Parkin

  • DMEM supplemented with 10% FBS and antibiotics

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Glass coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.2% Triton X-100 in PBS

  • 3% Bovine Serum Albumin (BSA) in PBS

  • Primary antibody: Rabbit anti-TOM20 (mitochondrial marker)

  • Secondary antibody: Alexa Fluor 594-conjugated anti-rabbit IgG

  • DAPI-containing mounting medium

  • Confocal microscope

Procedure:

  • Cell Seeding: Seed HeLa/GFP-Parkin cells onto glass coverslips in a 24-well plate and culture overnight to allow for attachment.

  • Compound Treatment: Treat the cells with the desired concentration of this compound (e.g., 2.5-20 µM) or DMSO vehicle control for the specified duration (e.g., 3 hours).

  • Fixation: Aspirate the medium and wash cells with PBS. Fix the cells by incubating with 4% PFA for 20 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize by incubating with 0.2% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block non-specific antibody binding by incubating with 3% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody (anti-TOM20) diluted in 3% BSA overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with the fluorescently-labeled secondary antibody diluted in 3% BSA for 1 hour at room temperature in the dark.

  • Mounting: Wash three times with PBS, with the final wash containing DAPI to stain nuclei. Mount the coverslips onto glass slides using mounting medium.

  • Imaging and Analysis: Acquire images using a confocal microscope. Cells are scored for Parkin translocation by observing the co-localization of the GFP-Parkin signal (green) with the mitochondrial marker signal (red). Quantify the percentage of cells exhibiting a punctate, mitochondrially-localized GFP pattern versus a diffuse cytosolic pattern.

Protocol 2: Analysis of Unfolded Mitochondrial Proteins

This protocol details the use of a model unfolded protein, ΔOTC (a truncated version of ornithine transcarbamoylase), to assess the effect of this compound on mitochondrial protein handling.

Materials:

  • Cells co-transfected with ΔOTC and Parkin expression vectors

  • This compound (dissolved in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-OTC, anti-Actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Cell Culture and Treatment: Culture cells expressing ΔOTC and Parkin. Treat with this compound or DMSO for a specified period (e.g., 24 hours).

  • Cell Lysis: Harvest cells and lyse them using RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting: a. Normalize protein amounts and separate by SDS-PAGE. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk in TBST for 1 hour. d. Incubate the membrane with primary antibodies against OTC and a loading control (e.g., Actin) overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. f. Wash again and apply a chemiluminescence substrate.

  • Data Analysis: Capture the signal using a digital imaging system. Quantify the band intensity for ΔOTC and normalize it to the loading control. Compare the levels of ΔOTC in this compound-treated samples versus controls. A reduction in the ΔOTC signal indicates enhanced clearance of the unfolded protein.

Protocol 3: Drosophila Larval Locomotion Assay

This assay is used to evaluate the in vivo effect of this compound on motor function in a Drosophila model of PINK1 deficiency.[9][12]

Materials:

  • Drosophila larvae with muscle-specific knockdown of PINK1 (and control larvae)

  • Fly food medium containing this compound or DMSO

  • 100-mm diameter dishes with a grid for tracking

  • CCD camera and recording software

  • Image analysis software (e.g., MATLAB with tracking scripts)

Procedure:

  • Drug Administration: Raise PINK1 knockdown and control larvae from an early instar stage on fly food mixed with a specified concentration of this compound or DMSO vehicle.

  • Assay Preparation: Collect third-instar larvae, wash them gently with water, and place them individually in the center of a 100-mm dish.

  • Recording: Allow larvae to acclimate for a short period (e.g., 1 minute). Record the movement of each larva for a set duration (e.g., 2 minutes) using an overhead CCD camera.

  • Data Analysis: Use image analysis software to track the path of each larva. Calculate the total distance traveled and the average velocity over the analysis period (e.g., the last minute of recording).[1] Compare the velocity of this compound-treated PINK1 knockdown larvae to DMSO-treated knockdown and control larvae.

Conclusion

This compound represents a valuable research tool and a potential therapeutic lead for diseases associated with mitochondrial dysfunction. By enhancing the PINK1-Parkin signaling pathway, it promotes the clearance of damaged mitochondria and mitigates cellular stress. The data and protocols presented in this guide offer a comprehensive resource for researchers seeking to investigate the effects of this compound and similar compounds on mitochondrial quality control. Further studies are warranted to elucidate the precise molecular target of this compound and to evaluate its efficacy and safety in mammalian models of Parkinson's disease and other mitochondriopathies.

References

In Vitro Efficacy of T0467: A Technical Guide to Analyzing PINK1-Dependent Parkin Translocation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro activity of T0467, a small molecule activator of the PINK1-Parkin signaling pathway. It details the quantitative effects of this compound on Parkin translocation to mitochondria, provides comprehensive experimental protocols for assessing this activity, and illustrates the underlying cellular mechanisms and workflows.

Introduction to this compound and the PINK1/Parkin Pathway

Mutations in the PINK1 and Parkin genes are linked to autosomal recessive early-onset Parkinson's disease. These two proteins are critical components of a mitochondrial quality control pathway. PINK1, a serine/threonine kinase, accumulates on the outer membrane of damaged mitochondria. This accumulation initiates the recruitment of the E3 ubiquitin ligase Parkin from the cytosol.[1][2][3] Once recruited, Parkin ubiquitinates various outer mitochondrial membrane proteins, tagging the dysfunctional organelle for degradation through a selective form of autophagy known as mitophagy.[3][4][5]

This compound is a small molecule that has been identified as an activator of Parkin mitochondrial translocation.[1] Notably, it induces this translocation in a PINK1-dependent manner, suggesting its potential as a therapeutic agent for conditions associated with mitochondrial dysfunction by enhancing the clearance of damaged mitochondria.[1]

Quantitative Analysis of this compound-Induced Parkin Translocation

In vitro studies have quantified the effects of this compound on the translocation of Parkin to mitochondria in various cell models. The most commonly used system is HeLa cells stably expressing a fluorescently tagged Parkin protein (e.g., GFP-Parkin).

Cell LineThis compound ConcentrationTreatment DurationPercentage of Cells with Parkin TranslocationReference
HeLa/GFP-Parkin> 12 µM3 hoursSignificant translocation observed[1]
HeLa/GFP-Parkin20 µM3 hoursApproximately 21%[1]

Experimental Protocol: In Vitro Parkin Translocation Assay

This section details the methodology for assessing this compound-induced Parkin translocation using immunofluorescence microscopy.

Materials and Reagents
  • Cell Line: HeLa cells stably expressing GFP-Parkin.

  • Cell Culture Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound Stock Solution: this compound is typically supplied as a solid and should be dissolved in DMSO to create a stock solution (e.g., 10 mM).

  • Fixation Solution: 4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS).

  • Permeabilization Buffer: 0.2% Triton X-100 in PBS.

  • Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS with 0.02% Tween 20 (PBST).

  • Primary Antibody: Rabbit anti-TOM20 antibody (a mitochondrial outer membrane marker).

  • Secondary Antibody: Alexa Fluor conjugated anti-rabbit IgG (e.g., Alexa Fluor 594).

  • Mounting Medium: Mounting medium with DAPI for nuclear counterstaining.

  • Glass-bottom dishes or coverslips.

Cell Culture and Seeding
  • Culture HeLa/GFP-Parkin cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA.

  • Neutralize trypsin with complete culture medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and count the cells.

  • Seed the cells onto glass-bottom dishes or coverslips at an appropriate density to achieve 50-70% confluency on the day of the experiment.

This compound Treatment
  • Prepare working solutions of this compound by diluting the stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., 2.5, 5, 10, 15, 20 µM). Include a DMSO-only vehicle control.

  • Aspirate the old medium from the cells and replace it with the medium containing this compound or the vehicle control.

  • Incubate the cells for the desired duration (e.g., 3 hours) at 37°C and 5% CO2.

Immunofluorescence Staining
  • After treatment, aspirate the medium and wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15-30 minutes at room temperature.

  • Wash the cells three times with PBST.

  • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBST.

  • Block the cells with 3% BSA in PBST for 1 hour at room temperature.

  • Incubate the cells with the primary antibody (anti-TOM20) diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature.

  • Wash the cells three times with PBST.

  • Incubate the cells with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBST.

  • Mount the coverslips onto microscope slides using mounting medium with DAPI, or if using glass-bottom dishes, add a drop of mounting medium directly to the cells.

Microscopy and Image Analysis
  • Image the cells using a confocal or high-resolution fluorescence microscope.

  • Acquire images in the appropriate channels for DAPI (blue), GFP-Parkin (green), and the mitochondrial marker (e.g., red for Alexa Fluor 594).

  • For each condition, capture images from multiple random fields of view.

  • Quantify Parkin translocation by assessing the co-localization of the GFP-Parkin signal with the TOM20 signal. A cell is considered positive for Parkin translocation when the diffuse cytosolic GFP signal condenses into punctate structures that overlap with the mitochondrial network.

  • The percentage of cells exhibiting Parkin translocation can be calculated for each treatment condition.

Visualizing the Process: Diagrams

This compound-Induced PINK1/Parkin Signaling Pathway

T0467_PINK1_Parkin_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol PINK1 PINK1 Ub Ubiquitin (pS65) PINK1->Ub Phosphorylation Parkin_mito Parkin (pS65) PINK1->Parkin_mito Phosphorylation TOM20 TOM20 Ub->Parkin_mito Recruitment & Activation Parkin_mito->TOM20 Ubiquitination Mitophagy Mitophagy Parkin_mito->Mitophagy This compound This compound Parkin_cyto Inactive Parkin This compound->Parkin_cyto Activation (PINK1-dependent) Parkin_cyto->Parkin_mito Translocation Mito_Damage Mitochondrial Damage Mito_Damage->PINK1 Accumulation

Caption: this compound promotes Parkin translocation to damaged mitochondria in a PINK1-dependent manner.

Experimental Workflow for Parkin Translocation Assay

Parkin_Translocation_Workflow cluster_Preparation Cell & Compound Preparation cluster_Treatment Treatment cluster_Staining Immunofluorescence cluster_Analysis Data Acquisition & Analysis A1 Culture HeLa/GFP-Parkin Cells A2 Seed Cells on Coverslips A1->A2 B1 Treat Cells with this compound (e.g., 3 hours) A2->B1 A3 Prepare this compound Working Solutions A3->B1 C1 Fixation (4% PFA) B1->C1 C2 Permeabilization (Triton X-100) C1->C2 C3 Blocking (BSA) C2->C3 C4 Primary Antibody (anti-TOM20) C3->C4 C5 Secondary Antibody C4->C5 D1 Confocal Microscopy C5->D1 D2 Image Acquisition (DAPI, GFP, RFP) D1->D2 D3 Quantify Parkin-Mitochondria Co-localization D2->D3 D4 Calculate Percentage of Positive Cells D3->D4

Caption: Workflow for assessing this compound-induced Parkin translocation via immunofluorescence.

References

Initial Reports on Mesidine as a PINK1-Parkin Activator: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

This document addresses the inquiry for an in-depth technical guide on "Mesidine" as a PINK1-Parkin activator. Following a comprehensive review of scientific literature and chemical databases, we must report that there are no initial findings, quantitative data, or experimental protocols linking the compound Mesidine to the activation of the PINK1-Parkin pathway.

Our extensive searches have identified "Mesidine" as a common name for the chemical compound 2,4,6-trimethylaniline[1][2][3][4][5]. This substance is primarily utilized as an intermediate in the manufacturing of dyes and pigments[1]. The available safety data indicates that it is considered toxic and a potential carcinogen[1].

Crucially, no peer-reviewed articles, patents, or preclinical data have been found to suggest that Mesidine has been investigated as a therapeutic agent for neurodegenerative diseases, nor are there any reports of its activity as a PINK1-Parkin activator. The current body of scientific knowledge on PINK1-Parkin activators focuses on other small molecules, and the development of such compounds is an active area of research for the treatment of Parkinson's disease[6][7][8][9][10].

Given the absence of any relevant data, we are unable to provide the requested quantitative analysis, experimental methodologies, or signaling pathway visualizations for Mesidine in the context of PINK1-Parkin activation.

We recommend verifying the name of the compound of interest. Should a different name be identified, we would be pleased to conduct a thorough analysis and provide a detailed technical guide as per the original request.

We remain committed to providing accurate and in-depth scientific information to support your research and development endeavors.

References

Methodological & Application

Application Notes and Protocols for T0467 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T0467 is a small molecule compound that has been identified as a potent activator of the PINK1-Parkin signaling pathway. This pathway is crucial for maintaining mitochondrial quality control through the process of mitophagy, the selective degradation of damaged mitochondria. Dysfunctional mitophagy is implicated in the pathogenesis of several neurodegenerative diseases, most notably Parkinson's disease. This compound has demonstrated the ability to enhance the translocation of Parkin to mitochondria, a key step in initiating mitophagy, in various in vitro and in vivo models, including Drosophila.[1] These findings suggest that this compound may hold therapeutic potential for diseases associated with mitochondrial dysfunction.

These application notes provide an overview of the mechanism of action of this compound, its effects on the PINK1-Parkin signaling pathway, and generalized protocols for its use in in vivo research settings.

Mechanism of Action

This compound activates the PINK1-Parkin signaling pathway in a PINK1-dependent manner.[2] Under normal physiological conditions, the kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved and degraded. However, upon mitochondrial damage or depolarization, PINK1 accumulates on the outer mitochondrial membrane (OMM). This accumulation initiates a signaling cascade that recruits the E3 ubiquitin ligase Parkin from the cytosol to the damaged mitochondria.

This compound has been shown to stimulate the mitochondrial translocation of Parkin without inducing the accumulation of PINK1, suggesting it may act downstream of PINK1 stabilization or enhance the sensitivity of Parkin to PINK1 activity.[1] Once recruited, Parkin ubiquitinates various OMM proteins, marking the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation through the lysosomal pathway. By activating this pathway, this compound helps to clear dysfunctional mitochondria, reduce the levels of unfolded mitochondrial proteins, and improve cellular health.[1]

Signaling Pathway

The PINK1-Parkin signaling pathway is a critical component of mitochondrial quality control. The following diagram illustrates the key steps in this pathway and the putative point of intervention for this compound.

PINK1_Parkin_Pathway cluster_Mitochondrion Mitochondrion (Damaged) cluster_Cytosol Cytosol PINK1 Accumulated PINK1 Parkin_mito Recruited Parkin PINK1->Parkin_mito Phosphorylates Ubiquitin & Parkin Ub_OMM Ubiquitinated OMM Proteins Parkin_mito->Ub_OMM Ubiquitinates OMM Proteins Mitophagy Mitophagy Ub_OMM->Mitophagy Parkin_cyto Cytosolic Parkin Parkin_cyto->Parkin_mito Translocation This compound This compound This compound->Parkin_mito Enhances Translocation

PINK1-Parkin signaling pathway and the action of this compound.

In Vitro Data Summary

Quantitative data from in vitro studies provide a basis for dose selection in further experimentation.

Cell LineConcentration RangeIncubation TimeObserved EffectCitation
HeLa/GFP-Parkin2.5 - 20 µM3 hoursStimulated mitochondrial translocation of GFP-Parkin[3]
HeLa/GFP-Parkin20 µM3 hours~21% of cells showed GFP-Parkin translocation to mitochondria[3]
Drosophila< 50 µMNot SpecifiedNo obvious toxicity[1][3]

In Vivo Administration

While specific dosage and administration protocols for this compound in vertebrate models are not yet extensively published, a general protocol can be formulated based on common practices for small molecule administration in preclinical research and the available formulation information.

Formulation

A suggested solvent formulation for in vivo use is as follows:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

The components should be added sequentially to ensure proper dissolution.[3] The final solution should be clear.

Experimental Protocol: General In Vivo Efficacy Study in a Mouse Model of Parkinson's Disease

This protocol provides a general framework. The specific details, including the animal model, dosage, and endpoints, should be optimized for each study.

  • Animal Model: Utilize a relevant mouse model of Parkinson's disease, such as one induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or a genetic model (e.g., PINK1 or Parkin knockout mice).

  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the start of the experiment.

  • Grouping: Randomly assign animals to experimental groups (e.g., vehicle control, this compound low dose, this compound high dose).

  • Dosing Solution Preparation: Prepare the this compound dosing solution and the vehicle control solution using the formulation described above.

  • Administration:

    • Route: Intraperitoneal (IP) injection or oral gavage (PO) are common routes for small molecule administration. The choice of route may depend on the pharmacokinetic properties of the compound.

    • Dosage: Based on in vitro efficacy, a starting dose range of 1-10 mg/kg could be explored, with adjustments based on tolerability and efficacy in pilot studies.

    • Frequency: Dosing frequency can range from once daily to multiple times per week, depending on the half-life of the compound.

  • Monitoring:

    • Monitor animals daily for any signs of toxicity, including weight loss, changes in behavior, or adverse reactions at the injection site.

    • Conduct behavioral assessments relevant to the Parkinson's disease model, such as the rotarod test for motor coordination or the open field test for locomotor activity.

  • Endpoint Analysis:

    • Perform histological analysis (e.g., tyrosine hydroxylase staining in the substantia nigra to assess dopaminergic neuron survival).

    • Conduct biochemical assays to measure markers of mitochondrial function (e.g., ATP levels) or mitophagy (e.g., Western blot for Parkin, PINK1, and ubiquitinated proteins in mitochondrial fractions).

Experimental Workflow Diagram

InVivo_Workflow start Start animal_model Select & Acclimatize Animal Model start->animal_model grouping Randomize into Treatment Groups animal_model->grouping dosing Administer this compound or Vehicle Control grouping->dosing monitoring Behavioral & Health Monitoring dosing->monitoring monitoring->dosing Repeated Dosing endpoint Endpoint Analysis (Histology, Biochemistry) monitoring->endpoint data_analysis Data Analysis & Interpretation endpoint->data_analysis end End data_analysis->end

General experimental workflow for an in vivo study with this compound.

Disclaimer: The provided protocols are intended as a general guide. Researchers should develop and validate their own specific protocols in accordance with institutional guidelines and regulations for animal welfare. The dosage and administration of this compound for in vivo studies in vertebrate models have not been extensively characterized in publicly available literature; therefore, careful dose-finding and toxicology studies are recommended.

References

Preparation of T0467 Stock Solution for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

T0467, chemically known as 2,4,6-Trimethylaniline, is a liquid aromatic amine utilized in various research applications.[1][2] Accurate preparation of a stock solution is the first critical step for ensuring reproducibility and reliability in experimental results. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for use by researchers, scientists, and drug development professionals.

Compound Information

Compound Name: 2,4,6-Trimethylaniline Synonyms: Aminomesitylene, 2-Amino-1,3,5-trimethylbenzene, Mesidine, Mesitylamine[1][2] Product No.: this compound[1][2] CAS RN: 88-05-1[1][2]

Quantitative Data Summary

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C₉H₁₃N[1][2]
Molecular Weight 135.21 g/mol [1][2]
Physical State (20°C) Liquid[1][2]
Purity >98.0% (GC)[1][2]
Boiling Point 230 °C[1][2]
Flash Point 96 °C[1][2]
Specific Gravity (20/20) 0.96[1][2]
Refractive Index 1.55[1][2]
Solubility in Water Insoluble[1][2]
Recommended Solvent DMSO[3]

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials
  • This compound (liquid)

  • Anhydrous/molecular biology grade DMSO

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves

Procedure
  • Pre-calculation: Before handling the compound, calculate the required volume of this compound and DMSO. To prepare a 10 mM stock solution, the following calculation can be used:

    • The density of this compound is approximately 0.96 g/mL.[1][2]

    • First, determine the volume of this compound needed for a specific volume of 10 mM stock solution. For example, to prepare 1 mL of a 10 mM solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.001 L x 135.21 g/mol = 0.0013521 g

      • Volume (µL) = (Mass (g) / Density (g/mL)) x 1000 µL/mL

      • Volume (µL) = (0.0013521 g / 0.96 g/mL) x 1000 µL/mL ≈ 1.41 µL

  • Aliquot DMSO: In a sterile microcentrifuge tube, add the desired final volume of DMSO minus the volume of this compound to be added. For a 1 mL final volume, this would be approximately 998.59 µL.

  • Add this compound: Carefully measure 1.41 µL of this compound using a calibrated micropipette and add it to the DMSO in the microcentrifuge tube.

  • Dissolution: Cap the tube securely and vortex thoroughly until the this compound is completely dissolved.

  • Storage: Store the 10 mM this compound stock solution at a recommended temperature of <15°C in a cool, dark place.[1][2] For long-term storage, aliquoting into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles. The product is air-sensitive and should be stored under an inert gas.[1][2]

Safety Precautions

This compound is a hazardous chemical. It is fatal if inhaled, toxic in contact with skin, and harmful if swallowed.[1][2] It is also suspected of causing genetic defects.[2] Always handle this compound within a fume hood and wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Visualizations

Experimental Workflow for this compound Stock Solution Preparation

G cluster_prep Preparation cluster_storage Storage A Calculate required volumes of this compound and DMSO B Aliquot DMSO into a sterile tube A->B C Add calculated volume of this compound to DMSO B->C D Vortex until fully dissolved C->D E Aliquot into single-use volumes D->E Proceed to Storage F Store at <15°C in a cool, dark place under inert gas E->F

Caption: Workflow for preparing and storing this compound stock solution.

References

Application of T0467 in High-Throughput Screening Assays for Modulators of Mitochondrial Quality Control

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mitochondrial dysfunction is a central pathological feature in a growing number of human diseases, including neurodegenerative disorders like Parkinson's disease. The PINK1-Parkin signaling pathway is a critical component of mitochondrial quality control, initiating the removal of damaged mitochondria through a process known as mitophagy. Small molecules that can modulate this pathway are of significant interest as potential therapeutic agents. T0467 is a small molecule compound that has been identified as an activator of the PINK1-Parkin signaling pathway.[1][2][3] This application note provides detailed protocols for the use of this compound in high-throughput screening (HTS) assays to identify and characterize novel modulators of this crucial cellular process.

Mechanism of Action

This compound activates the mitochondrial translocation of Parkin, a key step in the initiation of mitophagy, in a PINK1-dependent manner.[2][4] Studies have shown that this compound can induce Parkin translocation to the mitochondria in various cell types, including HeLa cells, dopaminergic neurons, and myoblasts, without causing a significant reduction in the mitochondrial membrane potential.[1] This targeted activity makes this compound a valuable tool for studying the PINK1-Parkin pathway and for screening for other molecules with similar or enhanced activity.

Below is a diagram illustrating the simplified PINK1-Parkin signaling pathway and the proposed point of action for this compound.

PINK1_Parkin_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito Damaged Mitochondrion PINK1_active PINK1 (active/stabilized) Mito->PINK1_active Damage signal Mitophagy Mitophagy Mito->Mitophagy Leads to PINK1_inactive PINK1 (inactive) Ub Ubiquitin PINK1_active->Ub Phosphorylates pUb Phospho-Ubiquitin Parkin_inactive Parkin (inactive, cytosolic) pUb->Parkin_inactive Recruits & Activates Parkin_active Parkin (active, mitochondrial) Parkin_inactive->Parkin_active Translocates to Mitochondria Parkin_active->Mito Ubiquitinates mitochondrial proteins This compound This compound This compound->Parkin_inactive Activates

Figure 1: Simplified PINK1-Parkin signaling pathway and the role of this compound.

Data Presentation

The following tables summarize the quantitative data from key experiments involving this compound.

Table 1: In Vitro Activity of this compound

Cell LineAssayConcentration Range (µM)EffectReference
HeLa/GFP-ParkinParkin Translocation2.5 - 20Stimulates mitochondrial translocation of GFP-Parkin at >12 µM[2]
HeLa/GFP-ParkinParkin Translocation20~21% of cells show Parkin translocation after 3 hours[2]
Dopaminergic NeuronsParkin TranslocationLow dosesActivates Parkin mitochondrial translocation[1]
MyoblastsParkin TranslocationLow dosesActivates Parkin mitochondrial translocation[1]

Table 2: In Vivo Activity of this compound in a Drosophila PINK1 Model

Drosophila ModelPhenotypeThis compound TreatmentOutcomeReference
PINK1 RNAiLocomotion defects<50 µMMitigated locomotion defects[1][5]
PINK1 RNAiReduced ATP production<50 µMImproved ATP production[1][5]
PINK1 RNAiMitochondrial aggregation<50 µMReduced mitochondrial aggregation in dopaminergic neurons[1]
PINK1 RNAiAltered mitochondrial Ca2+ response<50 µMSuppressed altered mitochondrial Ca2+ response[1]

Experimental Protocols

Protocol 1: High-Throughput Screening for Activators of Parkin Translocation

This protocol describes a cell-based HTS assay to identify compounds that, like this compound, induce the translocation of Parkin to mitochondria.

Workflow Diagram:

HTS_Workflow A 1. Cell Seeding HeLa cells stably expressing GFP-Parkin are seeded into 384-well plates. B 2. Compound Addition Test compounds (including this compound as a positive control) are added to the wells. A->B C 3. Incubation Plates are incubated for 3 hours to allow for compound activity. B->C D 4. Staining Mitochondria are stained with a fluorescent dye (e.g., MitoTracker Red). Nuclei are counterstained (e.g., Hoechst). C->D E 5. High-Content Imaging Plates are imaged on a high-content screening system. D->E F 6. Image Analysis An algorithm quantifies the co-localization of GFP-Parkin with mitochondria. E->F G 7. Hit Identification Compounds that significantly increase Parkin translocation are identified as hits. F->G

Figure 2: High-throughput screening workflow for Parkin translocation activators.

Materials:

  • HeLa cells stably expressing GFP-Parkin

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • 384-well clear-bottom imaging plates

  • Compound library, including this compound (positive control) and DMSO (negative control)

  • MitoTracker Red CMXRos

  • Hoechst 33342

  • Phosphate-Buffered Saline (PBS)

  • High-content imaging system

Procedure:

  • Cell Seeding: Seed HeLa/GFP-Parkin cells into 384-well plates at a density that will result in 70-80% confluency on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Compound Addition: Using an automated liquid handler, add test compounds and controls to the wells. The final concentration of this compound as a positive control can be 20 µM. The final DMSO concentration should not exceed 0.5%.

  • Incubation: Incubate the plates for 3 hours at 37°C and 5% CO2.

  • Staining:

    • Add MitoTracker Red CMXRos to each well at a final concentration of 200 nM and incubate for 30 minutes.

    • Add Hoechst 33342 to each well at a final concentration of 1 µg/mL and incubate for 10 minutes.

    • Gently wash the cells twice with pre-warmed PBS.

  • Imaging: Acquire images using a high-content imaging system with appropriate filters for GFP, MitoTracker Red, and Hoechst.

  • Image Analysis: Use image analysis software to segment cells and mitochondria. Quantify the intensity of GFP-Parkin signal that co-localizes with the mitochondrial stain.

  • Data Analysis: Normalize the data to the negative (DMSO) and positive (this compound) controls. Calculate the Z'-factor to assess the quality of the assay.

Protocol 2: Validation of Hits in a Neuronal Cell Line

This protocol is for validating the activity of hit compounds from the primary screen in a more disease-relevant cell model, such as dopaminergic neurons derived from induced pluripotent stem cells (iPSCs).

Procedure:

  • Culture iPSC-derived dopaminergic neurons on appropriate plates.

  • Treat the neurons with various concentrations of the hit compounds and this compound for 3 hours.

  • Fix and permeabilize the cells.

  • Perform immunocytochemistry using an antibody against Parkin and a mitochondrial marker (e.g., TOM20).

  • Image the cells using a confocal microscope.

  • Quantify the co-localization of Parkin and the mitochondrial marker to determine the extent of translocation.

Conclusion

This compound is a valuable pharmacological tool for studying the PINK1-Parkin signaling pathway and serves as an excellent positive control in high-throughput screening assays designed to identify novel activators of mitophagy. The protocols provided herein offer a robust framework for the use of this compound in such discovery efforts, which may ultimately lead to the development of new therapeutics for diseases associated with mitochondrial dysfunction.

References

T0467: Application Notes and Protocols for Studying Mitochondrial Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

T0467 is a small molecule activator of the PINK1-Parkin signaling pathway, a critical quality control mechanism for maintaining mitochondrial health.[1] This pathway facilitates the removal of damaged mitochondria through a process known as mitophagy. This compound promotes the translocation of the E3 ubiquitin ligase Parkin from the cytosol to depolarized mitochondria, a key initiating step in this process.[1][2] These application notes provide detailed protocols for utilizing this compound to study mitochondrial dynamics, specifically focusing on Parkin translocation, mitochondrial morphology, and cellular ATP production.

Data Presentation

The following tables summarize the quantitative effects of this compound treatment on key parameters of mitochondrial dynamics.

Table 1: Dose-Response of this compound on Parkin Translocation in HeLa Cells

This compound Concentration (µM)Treatment Time (hours)Percentage of Cells with Parkin Translocation (%)
0 (DMSO control)3< 1
2.53Not significant
123Significant increase
20321

Data synthesized from Shiba-Fukushima et al., 2020.[2]

Table 2: Effect of this compound on Mitochondrial Function in a Drosophila Model of PINK1 Inactivation

TreatmentLocomotion (Velocity, mm/sec)Mitochondrial Morphology in MuscleATP Production (% of Control)
DMSO Control (LacZ RNAi)~0.8Aligned alongside myofibrils100
PINK1 RNAi + DMSO~0.4Aggregated and irregularly aligned~50
PINK1 RNAi + this compound (µM)ImprovedRescue of aggregated phenotypeImproved

Qualitative and quantitative data synthesized from Shiba-Fukushima et al., 2020 and related sources.[3]

Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound within the PINK1-Parkin signaling pathway.

T0467_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito_Damage Mitochondrial Damage PINK1_acc PINK1 Accumulation Mito_Damage->PINK1_acc leads to Ub_phos Ubiquitin Phosphorylation PINK1_acc->Ub_phos phosphorylates Parkin_recruit Parkin Recruitment Ub_phos->Parkin_recruit recruits Mitophagy Mitophagy Parkin_recruit->Mitophagy initiates This compound This compound This compound->Parkin_recruit enhances Parkin_cyto Cytosolic Parkin Parkin_cyto->Parkin_recruit translocates to

Caption: this compound enhances the recruitment of Parkin to damaged mitochondria.

Experimental Protocols

Protocol 1: Analysis of Parkin Translocation by Immunofluorescence

This protocol details the steps for visualizing the this compound-induced translocation of Parkin to mitochondria in cultured cells.

Materials:

  • HeLa cells stably expressing GFP-Parkin (or other suitable cell line)

  • Glass-bottom culture dishes or coverslips

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • MitoTracker Red CMXRos (or other mitochondrial stain)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Bovine Serum Albumin (BSA) for blocking

  • Primary antibody against a mitochondrial marker (e.g., anti-TOM20) if not using a mitochondrial stain

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Phosphate Buffered Saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed HeLa-GFP-Parkin cells onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.

  • This compound Treatment:

    • Prepare working solutions of this compound in complete culture medium at final concentrations ranging from 2.5 µM to 20 µM.

    • Include a vehicle control with an equivalent concentration of DMSO.

    • Replace the culture medium with the this compound-containing or control medium.

    • Incubate the cells for 3 hours at 37°C in a CO2 incubator.

  • Mitochondrial Staining (if not using anti-TOM20):

    • Thirty minutes before the end of the this compound incubation, add MitoTracker Red CMXRos to the culture medium at a final concentration of 100-200 nM.

    • Continue the incubation for the remaining 30 minutes.

  • Fixation:

    • Aspirate the medium and wash the cells twice with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with 1% BSA in PBS for 1 hour at room temperature.

  • Immunostaining (if using anti-TOM20):

    • Incubate with anti-TOM20 primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Nuclear Staining:

    • Incubate with DAPI solution for 5 minutes.

    • Wash twice with PBS.

  • Imaging:

    • Mount the coverslips with an appropriate mounting medium.

    • Image the cells using a fluorescence microscope. GFP-Parkin will appear green, mitochondria red (with MitoTracker or secondary antibody), and nuclei blue.

    • Quantify the percentage of cells showing co-localization of GFP-Parkin puncta with mitochondria.

Parkin_Translocation_Workflow Start Seed Cells Treatment Treat with this compound (or DMSO) for 3h Start->Treatment Mito_Stain Stain Mitochondria (e.g., MitoTracker) Treatment->Mito_Stain Fixation Fix with 4% PFA Mito_Stain->Fixation Permeabilize Permeabilize with 0.1% Triton X-100 Fixation->Permeabilize Block Block with 1% BSA Permeabilize->Block Stain_Nuclei Stain Nuclei (DAPI) Block->Stain_Nuclei Image Fluorescence Microscopy Stain_Nuclei->Image End Quantify Translocation Image->End

Caption: Workflow for assessing Parkin translocation via immunofluorescence.

Protocol 2: Measurement of Cellular ATP Levels

This protocol provides a method to assess the impact of this compound on cellular energy production.

Materials:

  • Cultured cells of interest

  • 96-well white, clear-bottom plates

  • This compound (stock solution in DMSO)

  • DMSO (vehicle control)

  • Complete culture medium

  • Commercially available ATP-based luminescence assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well white, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Include a vehicle control (DMSO).

    • Remove the old medium and add the treatment or control medium to the respective wells.

    • Incubate for the desired time period (e.g., 24 hours).

  • ATP Measurement:

    • Equilibrate the plate and the ATP assay reagent to room temperature.

    • Add the ATP assay reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium volume).

    • Lyse the cells by mixing on an orbital shaker for 2 minutes.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the luminescence readings of treated cells to the vehicle control to determine the relative change in ATP production.

ATP_Measurement_Workflow Start Seed Cells in 96-well Plate Treatment Treat with this compound (or DMSO) Start->Treatment Equilibrate Equilibrate Plate and Reagents to RT Treatment->Equilibrate Add_Reagent Add ATP Assay Reagent Equilibrate->Add_Reagent Lyse_Incubate Lyse Cells and Incubate Add_Reagent->Lyse_Incubate Read_Luminescence Measure Luminescence Lyse_Incubate->Read_Luminescence End Analyze Data Read_Luminescence->End

Caption: Workflow for measuring cellular ATP levels after this compound treatment.

References

Application Notes and Protocols for Lentiviral Delivery of Parkin with T0467 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. A key pathological hallmark of familial and sporadic PD is mitochondrial dysfunction. The PINK1/Parkin pathway plays a crucial role in mitochondrial quality control by identifying and clearing damaged mitochondria through a process called mitophagy. Loss-of-function mutations in the PARK2 gene, which encodes for the E3 ubiquitin ligase Parkin, are a major cause of autosomal recessive juvenile parkinsonism.

Therapeutic strategies aimed at augmenting Parkin function hold significant promise for PD and other diseases associated with mitochondrial dysfunction. Two such strategies are the gene therapy-based overexpression of Parkin using lentiviral vectors and the pharmacological activation of the PINK1/Parkin pathway. T0467 is a small molecule that has been identified as an activator of Parkin mitochondrial translocation in a PINK1-dependent manner.[1][2]

This document provides detailed application notes and experimental protocols for investigating the individual and combined effects of lentiviral-mediated Parkin overexpression and treatment with the Parkin activator, this compound.

Signaling Pathway

The PINK1/Parkin pathway is a primary mechanism for the removal of damaged mitochondria. Under normal conditions, the kinase PINK1 is imported into healthy mitochondria and subsequently degraded. However, upon mitochondrial depolarization (a sign of damage), PINK1 accumulates on the outer mitochondrial membrane (OMM). This accumulation initiates a signaling cascade that recruits Parkin from the cytosol to the mitochondria. Once recruited, Parkin ubiquitinates various OMM proteins, tagging the damaged mitochondrion for degradation by the autophagy machinery (mitophagy). This compound is a compound that has been shown to activate the mitochondrial translocation of Parkin, thus promoting this crucial quality control process.[1][3][4][5]

PINK1_Parkin_Pathway cluster_Mitochondrion Damaged Mitochondrion Mito Mitochondrial Depolarization PINK1_acc PINK1 Accumulation on OMM Mito->PINK1_acc Ub_phos Ubiquitin Phosphorylation (Ser65) PINK1_acc->Ub_phos Parkin_rec Parkin Recruitment and Activation Ub_phos->Parkin_rec OMM_ub OMM Protein Ubiquitination Parkin_rec->OMM_ub Mitophagy Mitophagy OMM_ub->Mitophagy Parkin_cyto Inactive Parkin Parkin_cyto->Parkin_rec Translocation This compound This compound This compound->Parkin_rec Activates LV_Parkin Lentiviral Delivery of Parkin LV_Parkin->Parkin_cyto Increases cellular pool

Caption: The PINK1/Parkin signaling pathway for mitochondrial quality control.

Data Presentation

The following tables summarize quantitative data from separate studies investigating the effects of lentiviral Parkin overexpression and this compound treatment on relevant cellular and organismal models. It is important to note that a direct, head-to-head comparison in the same experimental system has not been reported in the reviewed literature. Therefore, these tables are intended to provide an overview of the potential efficacy of each approach.

Table 1: Effects of Lentiviral Parkin Overexpression on Neuroprotection and Mitochondrial Function

ParameterModel SystemTreatmentOutcomeReference
Dopaminergic Neuron SurvivalRat model of Parkinson's disease (α-synuclein overexpression)Lentiviral-ParkinSignificant preservation of tyrosine hydroxylase-positive neurons in the substantia nigra.[3][6][7]
Nerve Terminal PreservationRat model of Parkinson's disease (α-synuclein overexpression)Lentiviral-ParkinSparing of tyrosine hydroxylase-positive nerve terminals in the striatum.[3][6][7]
Cell Viability under Oxidative StressSH-SY5Y neuroblastoma cellsStable Parkin overexpressionIncreased resistance to nitric oxide-induced apoptotic cell death.[4]
Mitochondrial DNA IntegrityHuman cybrid cells with deleterious mtDNA mutationsParkin overexpressionEnrichment of wild-type mtDNA and restoration of cytochrome c oxidase activity.[8]

Table 2: Effects of this compound Treatment on Parkin Translocation and Mitochondrial Health

ParameterModel SystemTreatmentConcentrationOutcomeReference
Parkin Mitochondrial TranslocationHeLa cells stably expressing GFP-ParkinThis compound for 3 hours> 12 µMStimulation of GFP-Parkin translocation to mitochondria.[1]
Parkin Mitochondrial TranslocationHuman iPSC-derived dopaminergic neuronsThis compound for 8 hours2.5 µMStimulation of GFP-Parkin translocation to mitochondria.[1]
LocomotionDrosophila model of PINK1 inactivationThis compoundNot specifiedMitigation of larval locomotion defects.[1]
ATP ProductionDrosophila model of PINK1 inactivationThis compoundNot specifiedImprovement in reduced ATP production.[1]
Mitochondrial Ca2+ ResponseDrosophila model of PINK1 inactivationThis compoundNot specifiedImprovement in mitochondrial Ca2+ response.[1]

Experimental Protocols

The following protocols provide a framework for investigating the synergistic, additive, or individual effects of lentiviral Parkin delivery and this compound treatment.

Protocol 1: Lentiviral Production of Parkin

This protocol is adapted from standard third-generation lentiviral production methods.[9][10][11]

Materials:

  • HEK293T cells

  • Lentiviral transfer plasmid encoding human Parkin (e.g., pLenti-C-mGFP-P2A-Puro-Parkin)

  • Packaging plasmids (e.g., pMDLg/pRRE, pRSV-Rev)

  • Envelope plasmid (e.g., pMD2.G)

  • Transfection reagent (e.g., Lipofectamine 3000, PEI)

  • DMEM with 10% FBS

  • Opti-MEM

  • 0.45 µm syringe filter

Procedure:

  • Day 0: Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.

  • Day 1: Transfect the cells with the Parkin transfer plasmid and the packaging and envelope plasmids using your chosen transfection reagent according to the manufacturer's instructions.

  • Day 2: After 12-18 hours, replace the transfection medium with fresh DMEM containing 10% FBS.

  • Day 3 & 4: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests.

  • Filter the supernatant through a 0.45 µm filter to remove cellular debris.

  • The viral supernatant can be used directly or concentrated by ultracentrifugation for higher titers. Aliquot and store at -80°C.

Protocol 2: Lentiviral Transduction and this compound Treatment

This protocol describes the transduction of a neuronal cell line (e.g., SH-SY5Y) and subsequent treatment with this compound.

Materials:

  • SH-SY5Y cells (or other target cell line)

  • Lentiviral particles encoding Parkin

  • Control lentiviral particles (e.g., encoding GFP only)

  • Polybrene (8 µg/mL final concentration)

  • This compound (dissolved in DMSO)

  • Complete growth medium

Procedure:

  • Day 1: Seed SH-SY5Y cells in the desired plate format (e.g., 6-well plate for western blotting, 24-well glass-bottom plate for imaging).

  • Day 2: When cells are approximately 50-70% confluent, replace the medium with fresh medium containing polybrene.

  • Add the lentiviral particles (for both Parkin and control) at a predetermined Multiplicity of Infection (MOI).

  • Day 3: After 18-24 hours, replace the virus-containing medium with fresh complete medium.

  • Day 5-7: Expand the transduced cells. If the lentiviral vector contains a selection marker, you can select for transduced cells (e.g., with puromycin).

  • For Experiments: Seed the stable Parkin-overexpressing and control cell lines.

  • Treat the cells with the desired concentration of this compound (e.g., 2.5-20 µM) or vehicle (DMSO) for the specified duration (e.g., 3-8 hours).[1]

  • Proceed with downstream assays.

Protocol 3: Assessment of Parkin Mitochondrial Translocation

This imaging-based assay quantifies the recruitment of Parkin to mitochondria.

Materials:

  • Cells grown on glass-bottom plates or coverslips

  • MitoTracker Red CMXRos (or other mitochondrial stain)

  • 4% Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Anti-GFP antibody (if using GFP-tagged Parkin)

  • Fluorescently labeled secondary antibody

  • DAPI

  • Fluorescence microscope

Procedure:

  • Following Protocol 2, treat cells grown on glass-bottom plates.

  • Thirty minutes before the end of the this compound treatment, incubate the cells with MitoTracker Red (100-200 nM) to label mitochondria.

  • Wash the cells with PBS and fix with 4% PFA for 15 minutes.

  • Permeabilize the cells and perform immunofluorescence staining for GFP-Parkin if necessary. Stain nuclei with DAPI.

  • Acquire images using a fluorescence microscope.

  • Quantify the colocalization between the Parkin signal (GFP) and the mitochondrial signal (MitoTracker) using image analysis software (e.g., ImageJ/Fiji with the Coloc 2 plugin). The percentage of cells showing Parkin translocation can be determined.

Protocol 4: Measurement of Mitochondrial Membrane Potential (MMP)

This assay uses a fluorescent dye to assess mitochondrial health.

Materials:

  • JC-1 or TMRE (tetramethylrhodamine, ethyl ester) dye

  • FCCP (a mitochondrial uncoupler, as a positive control for depolarization)

  • Fluorescence plate reader or flow cytometer

Procedure:

  • Seed and treat cells in a multi-well plate as described in Protocol 2.

  • At the end of the treatment period, incubate the cells with JC-1 or TMRE according to the manufacturer's instructions.

  • For JC-1, healthy mitochondria with high MMP will show red fluorescence (J-aggregates), while depolarized mitochondria will exhibit green fluorescence (JC-1 monomers). The ratio of red to green fluorescence is a measure of MMP.

  • For TMRE, the fluorescence intensity is directly proportional to the MMP.

  • Measure the fluorescence using a plate reader or analyze the cell population by flow cytometry.

Protocol 5: Assessment of Mitophagy

This protocol uses a pH-sensitive mitochondrial-targeted fluorescent protein (mt-mKeima) to quantify mitophagy.

Materials:

  • Lentiviral or transient expression vector for mt-mKeima

  • Live-cell imaging system

Procedure:

  • Transduce or transfect the Parkin-overexpressing and control cells with a vector encoding mt-mKeima.

  • Treat the cells with this compound as described in Protocol 2.

  • mt-mKeima fluoresces green at the neutral pH of the mitochondrial matrix and red in the acidic environment of the lysosome.

  • Acquire images using a live-cell imaging system with dual-excitation capabilities (e.g., 440 nm for neutral pH and 561 nm for acidic pH).

  • The ratio of red to green fluorescence intensity per cell provides a quantitative measure of mitophagy. An increase in the red/green ratio indicates an increase in mitophagy.

Experimental Workflow Visualization

The following diagram illustrates a comprehensive workflow for investigating the combined effects of lentiviral Parkin delivery and this compound treatment.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis LV_Prod Lentivirus Production (Parkin & Control) Transduction Lentiviral Transduction (MOI optimization) LV_Prod->Transduction Cell_Culture Cell Line Culture (e.g., SH-SY5Y) Cell_Culture->Transduction Selection Selection of Stable Lines (e.g., Puromycin) Transduction->Selection Treatment Treatment Groups: 1. Control 2. LV-Parkin 3. This compound 4. LV-Parkin + this compound Selection->Treatment Parkin_Trans Parkin Translocation (Immunofluorescence) Treatment->Parkin_Trans MMP Mitochondrial Membrane Potential (JC-1/TMRE) Treatment->MMP Mitophagy Mitophagy Assay (mt-mKeima) Treatment->Mitophagy Viability Cell Viability Assay (MTT/CellTiter-Glo) Treatment->Viability

References

Application Notes and Protocols: Immunofluorescence Staining for Parkin Translocation after T0467 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for inducing and analyzing the mitochondrial translocation of Parkin using the novel small molecule T0467. Parkin, an E3 ubiquitin ligase, plays a critical role in mitochondrial quality control, and its recruitment to damaged mitochondria is a key step in the clearance of dysfunctional organelles (mitophagy). Dysregulation of this pathway is implicated in Parkinson's disease. This compound has been identified as a compound that activates Parkin translocation in a PINK1-dependent manner, offering a valuable tool for studying mitochondrial dynamics and a potential therapeutic avenue.[1][2][3][4][5]

Data Presentation

The following table summarizes the quantitative data on Parkin translocation in response to this compound treatment as observed in HeLa cells stably expressing GFP-Parkin.

Cell LineTreatmentConcentration (µM)Duration (hours)% of Cells with Parkin Translocation (mean ± SEM)Reference
HeLa/GFP-ParkinDMSO (control)-3Not specified (baseline)[3]
HeLa/GFP-ParkinThis compound2.5 - <123No significant translocation[1][2]
HeLa/GFP-ParkinThis compound≥ 123Sufficient to stimulate translocation[3]
HeLa/GFP-ParkinThis compound203~21%[1][2][3]

Signaling Pathway

This compound induces Parkin translocation to the mitochondria through a PINK1-dependent signaling pathway.[1][2] Under basal conditions, PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved and degraded. Upon mitochondrial stress or damage, PINK1 accumulates on the outer mitochondrial membrane.[6] Accumulated PINK1 phosphorylates ubiquitin and the ubiquitin-like domain of Parkin, leading to Parkin's activation and recruitment from the cytosol to the mitochondrial surface.[6][7] this compound appears to facilitate this process, promoting Parkin translocation even at low doses that do not induce significant mitochondrial accumulation of PINK1.[3][4] This suggests this compound may act downstream or as a sensitizer of the PINK1-Parkin signaling cascade.

T0467_Parkin_Translocation_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito_Stress Mitochondrial Stress PINK1_acc PINK1 Accumulation Mito_Stress->PINK1_acc pUb Phospho-Ubiquitin PINK1_acc->pUb Parkin_mito Recruited Parkin pUb->Parkin_mito This compound This compound This compound->Parkin_mito enhances Parkin_cyto Cytosolic Parkin Parkin_cyto->Parkin_mito translocation

Caption: this compound enhances PINK1-dependent Parkin translocation to mitochondria.

Experimental Protocols

This section provides a detailed methodology for immunofluorescence staining to visualize and quantify Parkin translocation following treatment with this compound.

Experimental Workflow

The overall experimental workflow involves cell culture, treatment with this compound, immunofluorescence staining, image acquisition, and analysis.

Experimental_Workflow A 1. Cell Seeding (e.g., HeLa-GFP-Parkin) B 2. This compound Treatment (e.g., 20 µM for 3 hours) A->B C 3. Fixation (e.g., 4% PFA) B->C D 4. Permeabilization (e.g., 0.2% Triton X-100) C->D E 5. Blocking (e.g., 3% BSA) D->E F 6. Primary Antibody Incubation (e.g., anti-TOM20) E->F G 7. Secondary Antibody Incubation (e.g., Alexa Fluor conjugate) F->G H 8. Counterstaining & Mounting (e.g., DAPI) G->H I 9. Image Acquisition (Confocal Microscopy) H->I J 10. Image Analysis (Quantify colocalization) I->J

Caption: Workflow for immunofluorescence analysis of Parkin translocation.

Detailed Protocol

Materials:

  • HeLa cells stably expressing GFP-Parkin (or other suitable cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.2% Triton X-100 in PBS

  • Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS with 0.02% Tween 20 (PBST)

  • Primary Antibody: Rabbit anti-TOM20 (a mitochondrial marker), diluted in Blocking Buffer.

  • Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorescent dye (e.g., Alexa Fluor 594), diluted in Blocking Buffer.

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Glass coverslips and microscope slides

Procedure:

  • Cell Seeding:

    • Plate HeLa-GFP-Parkin cells onto glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.

    • Incubate at 37°C in a 5% CO2 incubator overnight.

  • This compound Treatment:

    • Prepare working solutions of this compound in pre-warmed cell culture medium. A final concentration of 20 µM is recommended based on published data.[1][2][3] Include a DMSO-only vehicle control.

    • Aspirate the old medium from the cells and add the medium containing this compound or DMSO.

    • Incubate for 3 hours at 37°C.[1][2][3]

  • Fixation:

    • Aspirate the treatment medium and wash the cells twice with PBS.

    • Fix the cells by adding 4% PFA in PBS and incubating for 15-20 minutes at room temperature.[8]

  • Permeabilization:

    • Aspirate the PFA and wash the cells three times with PBS.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.[8]

  • Blocking:

    • Aspirate the permeabilization buffer and wash the cells three times with PBST.

    • Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.[8]

  • Primary Antibody Incubation:

    • Dilute the primary anti-TOM20 antibody to its optimal concentration in Blocking Buffer.

    • Aspirate the blocking solution and add the diluted primary antibody to each coverslip.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation:

    • Aspirate the primary antibody solution and wash the cells three times with PBST.

    • Dilute the fluorescently-conjugated secondary antibody in Blocking Buffer. Protect from light from this point onwards.

    • Aspirate the wash buffer and add the diluted secondary antibody.

    • Incubate for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Aspirate the secondary antibody solution and wash the cells three times with PBST.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using a suitable mounting medium.

  • Image Acquisition and Analysis:

    • Visualize the slides using a confocal microscope.

    • Capture images of the GFP-Parkin (green channel), TOM20 (e.g., red channel), and DAPI (blue channel).

    • Quantify Parkin translocation by assessing the colocalization of the GFP-Parkin signal with the TOM20 mitochondrial marker. This can be done by counting the percentage of cells showing a punctate GFP pattern that overlaps with the mitochondrial network or by using image analysis software to calculate a colocalization coefficient.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting T0467 Insolubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with solutions to common insolubility issues encountered when preparing aqueous solutions of T0467 (CAS: 859518-94-8), a small molecule activator of the PINK1-Parkin signaling pathway.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a research compound that activates Parkin mitochondrial translocation in a PINK1-dependent manner.[1][2][3][4] It is a valuable tool for studying mitophagy and neurodegenerative diseases such as Parkinson's.[1][2][5] Like many small molecule inhibitors and activators, this compound is hydrophobic, meaning it has poor solubility in water-based (aqueous) solutions such as cell culture media and phosphate-buffered saline (PBS). This can lead to precipitation, making it difficult to achieve accurate and reproducible experimental concentrations.

Q2: My this compound precipitated when I diluted my DMSO stock solution in my aqueous buffer. What should I do?

This is a common issue known as "crashing out." It occurs when a compound that is soluble in a high-concentration organic solvent stock (like DMSO) is rapidly diluted into an aqueous medium where it is less soluble. Here are the initial troubleshooting steps:

  • Vortexing and Gentle Warming: Immediately after dilution, vortex the solution vigorously. Gentle warming to 37°C can also help to redissolve the precipitate.[6]

  • Sonication: If vortexing and warming are insufficient, brief sonication in a water bath sonicator can help break up the precipitate and facilitate dissolution.[6]

  • Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally 0.5% or less, as higher concentrations can be toxic to cells.

Q3: What is the recommended method for preparing a working solution of this compound for in vitro cell-based assays?

To minimize precipitation, it is crucial to prepare a fresh working solution for each experiment. The following protocol is a general guideline.

Experimental Protocols

Protocol for Preparing an Aqueous Working Solution of this compound
  • Prepare a High-Concentration Stock Solution in DMSO:

    • Start by dissolving this compound powder in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution, for example, 10 mM.

    • Ensure the compound is fully dissolved by vortexing. Sonication can be used if necessary.

    • Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Serial Dilution in Culture Medium:

    • On the day of the experiment, thaw a fresh aliquot of the 10 mM DMSO stock solution.

    • Perform serial dilutions of your DMSO stock in your final cell culture medium to achieve your desired working concentrations.

    • Crucially, add the small volume of the DMSO stock to the larger volume of culture medium while vortexing to ensure rapid and even dispersion. Do not add the medium to the DMSO stock.

    • For example, to make a 10 µM working solution, you would add 1 µL of the 10 mM stock to 999 µL of your cell culture medium. This results in a final DMSO concentration of 0.1%.

Workflow for Preparing this compound Working Solution

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation stock_powder This compound Powder dissolve Dissolve & Vortex/Sonicate stock_powder->dissolve stock_dmso 100% DMSO stock_dmso->dissolve stock_10mM 10 mM Stock in DMSO dissolve->stock_10mM store Store at -20°C/-80°C stock_10mM->store thaw Thaw 10 mM Stock dilute Add Stock to Medium & Vortex thaw->dilute media Pre-warmed Cell Culture Medium media->dilute working_sol Final Working Solution (e.g., 10 µM in 0.1% DMSO) dilute->working_sol use_immediately Use Immediately in Experiment working_sol->use_immediately

Caption: Workflow for preparing this compound solutions.

Q4: Are there alternative solvents or formulations to improve the solubility of this compound?

Yes, if you continue to experience solubility issues, you can try using co-solvents or surfactants. A formulation for in vivo use has been reported, which can be adapted for some in vitro applications.

Alternative Formulation for this compound

For challenging situations, the following formulation can increase the solubility of this compound.

ComponentVolume PartPurpose
100% DMSO10Primary Solvent for Stock
PEG30040Co-solvent
Tween-805Surfactant/Emulsifier
Saline (0.9% NaCl)45Aqueous Base

Table 1: Components of an alternative formulation for this compound.

Protocol for Alternative Formulation:

  • Prepare a 25.0 mg/mL stock solution of this compound in 100% DMSO.

  • In a separate tube, add 400 µL of PEG300.

  • Add 100 µL of the this compound DMSO stock to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL. Mix until you have a clear solution.

This will result in a final this compound concentration of 2.5 mg/mL.[1][7] Further dilutions should be made in your experimental buffer.

This compound Mechanism of Action: The PINK1-Parkin Signaling Pathway

This compound functions by activating the PINK1-Parkin pathway, which is a critical cellular process for maintaining mitochondrial health.[1][4] Understanding this pathway can provide context for your experimental results.

When mitochondria are damaged, the protein kinase PINK1 accumulates on the outer mitochondrial membrane.[8][9][10] This accumulation of PINK1 recruits the E3 ubiquitin ligase Parkin from the cytosol to the damaged mitochondria.[10][11] this compound facilitates the translocation of Parkin to the mitochondria.[1][2] Once at the mitochondria, Parkin ubiquitinates various outer membrane proteins, tagging the damaged organelle for removal. This process, known as mitophagy, is a specialized form of autophagy where the cell degrades and recycles the dysfunctional mitochondria.[8][11]

Diagram of the PINK1-Parkin Signaling Pathway

G cluster_mito Mitochondrion cluster_cyto Cytosol healthy_mito Healthy Mitochondrion (Polarized Membrane) damaged_mito Damaged Mitochondrion (Depolarized Membrane) pink1 PINK1 Accumulation damaged_mito->pink1 Damage Signal ubiquitination Ubiquitination of Outer Membrane Proteins pink1->ubiquitination mitophagy Mitophagy (Degradation of Mitochondrion) ubiquitination->mitophagy parkin_inactive Inactive Parkin parkin_active Active Parkin parkin_inactive->parkin_active Recruitment & Activation This compound This compound This compound->parkin_inactive Facilitates Translocation parkin_active->pink1 Translocation to Mitochondria

Caption: this compound activates the PINK1-Parkin pathway.

References

Technical Support Center: Optimizing T0467 Concentration for Maximal Parkin Recruitment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing T0467 to achieve optimal Parkin recruitment in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce Parkin recruitment?

A1: this compound is a chemical compound that activates the translocation of the E3 ubiquitin ligase Parkin from the cytosol to the mitochondria. This process is dependent on the presence of PINK1 (PTEN-induced putative kinase 1).[1] In healthy mitochondria, PINK1 is continuously degraded. However, upon mitochondrial damage or depolarization, PINK1 accumulates on the outer mitochondrial membrane. This accumulation initiates a signaling cascade that recruits Parkin to the damaged mitochondria, tagging them for removal through a process called mitophagy. This compound is believed to enhance this signaling pathway, promoting Parkin recruitment even at low levels of mitochondrial stress.[2][3]

Q2: What is the recommended starting concentration for this compound?

A2: The optimal concentration of this compound is highly dependent on the cell type being used. For HeLa cells stably expressing GFP-Parkin, concentrations greater than 12 µM are required to stimulate Parkin translocation, with 20 µM showing significant recruitment after 3 hours of treatment.[1][4] In contrast, lower concentrations are effective in other cell types. For instance, in dopaminergic neurons, 2.5 µM of this compound is sufficient to induce Parkin translocation, while in myoblasts, concentrations greater than 5 µM are needed.[4] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line.

Q3: How long should I incubate my cells with this compound?

A3: The incubation time for this compound can vary. In HeLa/GFP-Parkin cells, significant Parkin translocation can be observed as early as 3 hours after treatment.[1][4] For dopaminergic neurons, an 8-hour treatment has been shown to be effective.[5] It is advisable to perform a time-course experiment (e.g., 1, 3, 6, 12, and 24 hours) to determine the optimal incubation period for maximal Parkin recruitment in your experimental setup.

Q4: Is this compound cytotoxic?

A4: this compound has been shown to have low cytotoxicity at effective concentrations. In dopaminergic neurons, no cell toxicity was observed at concentrations between 0.1–1 µM for up to 48 hours.[4][5] Furthermore, in Drosophila models, this compound did not exhibit obvious toxicity at concentrations below 50 µM.[6] However, it is always recommended to perform a cytotoxicity assay, such as an MTT or LDH assay, in parallel with your Parkin recruitment experiments to ensure that the observed effects are not due to cell death.

Q5: What is the mechanism of the PINK1-Parkin signaling pathway?

A5: Upon mitochondrial damage, the kinase PINK1 accumulates on the outer mitochondrial membrane. PINK1 then phosphorylates ubiquitin molecules that are present on mitochondrial outer membrane proteins. These phosphorylated ubiquitin chains act as a signal to recruit Parkin from the cytosol. Once recruited, Parkin is also activated by PINK1-mediated phosphorylation. Activated Parkin, an E3 ubiquitin ligase, then further ubiquitinates other mitochondrial proteins, creating a feed-forward amplification loop. This extensive ubiquitination serves as a recognition signal for autophagy receptors, which mediate the engulfment of the damaged mitochondrion by an autophagosome, leading to its degradation in the lysosome.

Troubleshooting Guides

Issue 1: Weak or No Parkin Recruitment Signal

  • Question: I am not observing any significant Parkin translocation to the mitochondria even after this compound treatment. What could be the problem?

  • Answer:

    • Suboptimal this compound Concentration: The effective concentration of this compound is cell-type dependent. If you are using a new cell line, perform a dose-response experiment with a range of concentrations (e.g., 1 µM to 50 µM).

    • Insufficient Incubation Time: Parkin recruitment is a time-dependent process. Conduct a time-course experiment to identify the optimal incubation period.

    • Low PINK1 Expression: this compound-induced Parkin recruitment is PINK1-dependent. Ensure that your cell line expresses sufficient levels of endogenous PINK1. You may need to consider overexpressing PINK1 if levels are too low.

    • Inactive this compound: Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

    • Issues with Imaging: Verify that your microscope settings (laser power, exposure time, filter sets) are optimized for detecting the fluorescent signal of your Parkin reporter (e.g., GFP-Parkin).

Issue 2: High Background Fluorescence in Immunocytochemistry

  • Question: My immunofluorescence images for Parkin recruitment have high background, making it difficult to analyze the results. How can I reduce the background?

  • Answer:

    • Inadequate Blocking: Increase the concentration of your blocking agent (e.g., BSA or normal serum) or extend the blocking time.

    • Antibody Concentration Too High: Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with minimal background.

    • Insufficient Washing: Increase the number and duration of wash steps after antibody incubations to remove unbound antibodies.

    • Autofluorescence: Some cell types exhibit autofluorescence. Include an unstained control to assess the level of autofluorescence and consider using a different fluorescent protein or dye with a longer wavelength.

    • Fixation Issues: Over-fixation or the use of old fixatives can lead to increased background. Use fresh fixative and optimize the fixation time.

Issue 3: High Cell Death Observed with this compound Treatment

  • Question: I am observing a significant amount of cell death in my cultures after treating with this compound. What should I do?

  • Answer:

    • Concentration is Too High: Although generally having low toxicity, very high concentrations of this compound may induce cytotoxicity. Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration for your cell line.

    • Solvent Toxicity: this compound is typically dissolved in DMSO. Ensure that the final concentration of DMSO in your culture medium is not exceeding a non-toxic level (typically <0.5%). Include a vehicle control (DMSO alone) in your experiments.

    • Prolonged Incubation: Extended exposure to any compound can eventually lead to cell stress and death. Try reducing the incubation time while still aiming for significant Parkin recruitment.

    • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. Stressed or confluent cells are more susceptible to compound-induced toxicity.

Quantitative Data Summary

Table 1: Effective Concentrations of this compound for Parkin Recruitment in Different Cell Types

Cell TypeEffective Concentration RangeNotesReference
HeLa (GFP-Parkin)> 12 µM20 µM resulted in ~21% of cells with Parkin translocation after 3 hours.[1][4]
Dopaminergic Neurons2.5 µMEffective after 8 hours of treatment.[4]
Myoblasts> 5 µMHigher concentrations are required compared to dopaminergic neurons.[4]

Table 2: Cytotoxicity Profile of this compound

Cell Type/OrganismNon-Toxic Concentration RangeDuration of TreatmentReference
Dopaminergic Neurons0.1 - 1 µMUp to 48 hours[4][5]
Drosophila< 50 µMNot specified[6]

Detailed Experimental Protocols

Protocol 1: Immunofluorescence Staining for Parkin Recruitment

  • Cell Seeding: Seed cells on sterile glass coverslips in a 24-well plate at a density that will result in 60-70% confluency on the day of the experiment.

  • This compound Treatment: Treat the cells with the desired concentration of this compound or vehicle control (DMSO) for the optimized duration. Include a positive control such as CCCP (10 µM for 1-3 hours) to induce mitochondrial depolarization and robust Parkin recruitment.

  • Fixation: After treatment, wash the cells once with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against a mitochondrial marker (e.g., TOM20) diluted in the blocking buffer overnight at 4°C.

  • Washing: Wash the cells three times with PBST for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody diluted in the blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining: (Optional) Counterstain the nuclei with DAPI for 5 minutes.

  • Washing: Wash the cells three times with PBST for 5 minutes each.

  • Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence or confocal microscope. Parkin recruitment is quantified by the colocalization of the Parkin signal (e.g., GFP) with the mitochondrial marker signal.

Protocol 2: MTT Assay for Cell Viability

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations and a vehicle control. Include a positive control for cytotoxicity (e.g., a high concentration of a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired duration (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Incubation: Incubate the plate at room temperature for at least 15 minutes with gentle shaking to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualizations

T0467_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol PINK1_acc PINK1 Accumulation pUb Phosphorylated Ubiquitin PINK1_acc->pUb Phosphorylates Parkin_rec Recruited Parkin pUb->Parkin_rec Recruits Ub_chain Ubiquitin Chain Formation Parkin_rec->Ub_chain Catalyzes Ub_chain->pUb Positive Feedback Mitophagy Mitophagy Ub_chain->Mitophagy This compound This compound This compound->PINK1_acc Enhances Signal Parkin_cyto Cytosolic Parkin Parkin_cyto->Parkin_rec Mito_damage Mitochondrial Damage/Stress Mito_damage->PINK1_acc

Caption: this compound enhances the PINK1-Parkin signaling pathway for mitophagy.

Experimental_Workflow start Start dose_response 1. Dose-Response Experiment (Immunofluorescence) start->dose_response time_course 2. Time-Course Experiment (Immunofluorescence) dose_response->time_course Determine optimal concentration cytotoxicity 3. Cytotoxicity Assay (e.g., MTT) time_course->cytotoxicity Determine optimal time main_exp 4. Main Parkin Recruitment Experiment (Optimized Conditions) cytotoxicity->main_exp Confirm non-toxic concentration analysis 5. Image Acquisition & Analysis main_exp->analysis end End analysis->end

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Logic start Problem: Weak/No Parkin Recruitment check_conc Is this compound concentration optimized for your cell line? start->check_conc check_time Is incubation time optimized? check_conc->check_time Yes solution_conc Perform dose-response experiment. check_conc->solution_conc No check_pink1 Does the cell line express sufficient PINK1? check_time->check_pink1 Yes solution_time Perform time-course experiment. check_time->solution_time No check_imaging Are imaging parameters optimal? check_pink1->check_imaging Yes solution_pink1 Verify PINK1 expression (e.g., Western Blot). check_pink1->solution_pink1 No check_imaging->start Still no signal, re-evaluate experiment solution_imaging Optimize microscope settings. check_imaging->solution_imaging No

Caption: Troubleshooting decision tree for weak Parkin recruitment.

References

Technical Support Center: T0467 Usage in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with T0467 in primary neuron cultures. Our aim is to help you mitigate potential experimental issues and ensure accurate interpretation of your results.

Frequently Asked Questions (FAQs)

Q1: Is this compound expected to be cytotoxic to primary neurons?

Current research indicates that this compound is not cytotoxic at concentrations typically used to enhance PINK1-Parkin signaling. Studies have shown no significant cell toxicity at concentrations up to 1 µM in dopaminergic neuron cultures with incubation times as long as 48 hours.[1] It is important to use the recommended concentration range to avoid potential off-target effects that might occur at much higher, non-physiological doses.[2][3][4]

Q2: What is the known mechanism of action for this compound?

This compound has been identified as a chemical enhancer of PINK1-Parkin signaling.[1] It promotes the translocation of Parkin to the mitochondria in a PINK1-dependent manner. This pathway is crucial for mitochondrial quality control, and its enhancement is being explored as a therapeutic strategy for diseases associated with mitochondrial dysfunction, such as Parkinson's disease.[1]

Q3: At what concentration should I use this compound in my primary neuron experiments?

For activating the PINK1-Parkin pathway without inducing cytotoxicity, a concentration range of 0.1 µM to 1.0 µM is recommended.[1] It is always best practice to perform a dose-response curve to determine the optimal concentration for your specific primary neuron type and experimental conditions.

Q4: What are potential off-target effects of this compound?

While specific off-target effects of this compound are not extensively documented in the provided search results, it is a general principle in pharmacology that high concentrations of small molecules can lead to unintended biological consequences.[2][3] If you observe unexpected effects, it is crucial to verify that you are using the compound within the recommended concentration range.

Troubleshooting Guide: Investigating Perceived Cytotoxicity

If you are observing what appears to be this compound-induced cytotoxicity in your primary neuron cultures, please consult the following troubleshooting guide.

Observed Issue Potential Cause Recommended Action
Increased cell death at all this compound concentrations. Solvent Toxicity: The vehicle used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your primary neurons (typically <0.1% for DMSO). Run a vehicle-only control to assess solvent toxicity.
Poor Primary Neuron Health: The neurons may be unhealthy due to issues with dissection, plating density, or culture conditions.Review your primary neuron culture protocol. Ensure optimal plating density, media composition, and incubation conditions. Assess the health of untreated control neurons.
Cytotoxicity observed only at high this compound concentrations. Off-Target Effects: High concentrations of this compound may be engaging unintended molecular targets.[2][4]Perform a dose-response experiment to identify the lowest effective concentration. Use concentrations within the recommended range of 0.1 µM to 1.0 µM.[1]
Inconsistent results between experiments. Compound Degradation: this compound may have degraded due to improper storage or handling.Store this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a stock solution.
Assay-Related Artifacts: The cytotoxicity assay itself may be giving false-positive results.Use an orthogonal method to confirm cell death (e.g., combine a metabolic assay like MTT with a membrane integrity assay like LDH release or a fluorescent live/dead stain).

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions
  • Reconstitution of Lyophilized Powder: If starting with a lyophilized powder, reconstitute it in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).[5] Mix thoroughly by vortexing.

  • Storage of Stock Solution: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C as recommended by the supplier.

  • Preparation of Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution. Prepare serial dilutions in your complete neuron culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 0.5 µM, 1.0 µM). Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control.

Protocol 2: Assessment of Neuronal Viability using MTT Assay
  • Cell Plating: Plate primary neurons in a 96-well plate at a density optimized for your specific neuron type. Allow the cells to adhere and mature for the desired number of days in culture.

  • Treatment: Gently aspirate the old medium and replace it with fresh medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Express the viability of treated cells as a percentage relative to the vehicle-treated control cells.

Signaling Pathways and Workflows

T0467_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Damaged Mitochondrion Damaged Mitochondrion PINK1 PINK1 Damaged Mitochondrion->PINK1 accumulates on outer membrane Parkin_Mito Parkin PINK1->Parkin_Mito phosphorylates & recruits Mitophagy Mitophagy Parkin_Mito->Mitophagy initiates This compound This compound Parkin_Cyto Parkin This compound->Parkin_Cyto enhances recruitment of Parkin_Cyto->Parkin_Mito translocates to

Caption: this compound enhances the PINK1-dependent recruitment of Parkin to damaged mitochondria, promoting mitophagy.

Troubleshooting_Workflow Start Observed Neuronal Cytotoxicity Check_Concentration Is this compound concentration > 1.0 µM? Start->Check_Concentration Check_Vehicle Is vehicle control also toxic? Check_Concentration->Check_Vehicle No Conclusion_OffTarget Potential Off-Target Effect. Lower concentration. Check_Concentration->Conclusion_OffTarget Yes Check_Culture Are untreated neurons healthy? Check_Vehicle->Check_Culture No Conclusion_Solvent Solvent Toxicity. Reduce solvent concentration. Check_Vehicle->Conclusion_Solvent Yes Conclusion_Culture Primary culture issue. Optimize neuron culture protocol. Check_Culture->Conclusion_Culture No Conclusion_Investigate Cytotoxicity is likely not due to this compound. Investigate other variables. Check_Culture->Conclusion_Investigate Yes

Caption: A logical workflow for troubleshooting unexpected cytotoxicity in experiments involving this compound.

References

Technical Support Center: Troubleshooting T0467-Induced Mitophagy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers encountering issues with inducing mitophagy using the novel compound T0467. While "this compound" is noted as a recently identified mitophagy inducer, this guide also offers broadly applicable strategies for troubleshooting experiments with other small-molecule mitophagy inducers.

Frequently Asked Questions (FAQs)

Q1: Why is this compound not inducing mitophagy in my cell line?

There are several potential reasons why this compound may not be inducing mitophagy in your specific experimental setup. These can be broadly categorized into issues with the compound, the cell line, or the experimental protocol.

  • Compound-Related Issues:

    • Concentration: The concentration of this compound may be suboptimal. A dose-response experiment is recommended to determine the optimal concentration for your cell line.

    • Solubility and Stability: Poor solubility or degradation of this compound in your culture medium can significantly impact its efficacy. Ensure proper dissolution and consider the stability of the compound under your experimental conditions.

    • Mechanism of Action: this compound has been identified as inducing Parkin translocation to the mitochondria without affecting mitochondrial membrane potential. If your cell line has defects in the Parkin-dependent mitophagy pathway, this compound may be ineffective.

  • Cell Line-Specific Factors:

    • Expression of Key Proteins: The levels of essential mitophagy proteins, such as PINK1 and Parkin, can vary significantly between cell lines. Low or absent expression of these proteins can prevent this compound-induced mitophagy.

    • Endogenous Mitophagy Levels: Some cell lines may have high basal levels of mitophagy, which can mask the effects of an inducer. Conversely, some cell lines may have inherent defects in their mitophagy machinery.

    • Cellular Context: The metabolic state and passage number of your cells can influence their response to mitophagy inducers.

  • Protocol and Assay-Related Issues:

    • Treatment Duration: The incubation time with this compound may be too short or too long. A time-course experiment is crucial to capture the dynamics of mitophagy.

    • Assay Sensitivity: The method used to assess mitophagy might not be sensitive enough to detect subtle changes. It is advisable to use multiple, complementary assays to confirm your findings.

    • Mitophagy Flux: It is important to measure mitophagic flux (the entire process from autophagosome engulfment to lysosomal degradation) rather than just the accumulation of mitophagosomes. This can be achieved by using lysosomal inhibitors.[1][2][3]

Q2: How can I confirm that my mitophagy assay is working correctly?

To validate your mitophagy assay, it is essential to include both positive and negative controls in your experiments.

  • Positive Controls: Use a well-characterized mitophagy inducer, such as CCCP (carbonyl cyanide m-chlorophenyl hydrazone) or a combination of oligomycin and antimycin A.[1] These agents induce mitochondrial depolarization, a common trigger for mitophagy.

  • Negative Controls:

    • Vehicle Control: Treat cells with the same solvent used to dissolve this compound (e.g., DMSO).

    • Genetic Controls: If available, use cell lines deficient in key mitophagy genes (e.g., PINK1 or Parkin knockout cells) to demonstrate the specificity of the observed effects.

Q3: What are the key signaling pathways involved in mitophagy?

The most extensively studied pathway is the PINK1/Parkin-dependent pathway.[][5][6]

  • PINK1/Parkin Pathway: Under normal conditions, the kinase PINK1 is imported into healthy mitochondria and degraded. Upon mitochondrial damage and depolarization, PINK1 accumulates on the outer mitochondrial membrane (OMM).[6] Stabilized PINK1 recruits the E3 ubiquitin ligase Parkin from the cytosol to the mitochondria.[][6] Parkin then ubiquitinates various OMM proteins, marking the damaged mitochondrion for engulfment by an autophagosome.[6]

There are also Parkin-independent mitophagy pathways that involve mitophagy receptors on the OMM, such as BNIP3, NIX, and FUNDC1.[7][8][9] These receptors can directly bind to LC3 on the autophagosome, thereby recruiting it to the mitochondria.

Troubleshooting Guide

This section provides a step-by-step approach to identify and resolve common issues in this compound-induced mitophagy experiments.

Step 1: Verify Compound Activity and Delivery
Potential Problem Recommended Action
Suboptimal Concentration Perform a dose-response curve with a wide range of this compound concentrations (e.g., 0.1 µM to 50 µM).
Poor Solubility Confirm the solubility of this compound in your culture medium. Consider using a different solvent or a solubilizing agent if necessary.
Compound Instability Prepare fresh stock solutions of this compound for each experiment. Assess the stability of the compound under your specific experimental conditions (e.g., temperature, light exposure).
Step 2: Characterize Your Cell Line
Potential Problem Recommended Action
Low/Absent PINK1 or Parkin Expression Perform western blotting to determine the endogenous expression levels of PINK1 and Parkin in your cell line. If expression is low, consider overexpressing these proteins.
Defective Mitophagy Machinery Use a known mitophagy inducer like CCCP to confirm that the mitophagy pathway is functional in your cell line.
High Basal Mitophagy Measure basal mitophagy levels using a mitophagy flux assay. If basal levels are high, it may be challenging to detect further induction by this compound.
Step 3: Optimize Experimental Parameters
Potential Problem Recommended Action
Inappropriate Treatment Duration Conduct a time-course experiment, treating cells with this compound for various durations (e.g., 2, 6, 12, 24 hours).
Insensitive Mitophagy Assay Employ multiple methods to assess mitophagy, such as fluorescence microscopy for colocalization and western blotting for protein degradation.[10][11]
Failure to Measure Mitophagy Flux Include a condition where cells are co-treated with this compound and a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to block the degradation of mitophagosomes and allow for their accumulation.[1][2]

Quantitative Data Summary

The following tables provide hypothetical data to illustrate how to present quantitative results from mitophagy experiments.

Table 1: Dose-Response of this compound on Mitophagy Induction

This compound Concentration (µM)% Cells with Mitophagy (Microscopy)LC3-II/LC3-I Ratio (Western Blot)
0 (Vehicle)5.2 ± 1.10.8 ± 0.2
115.8 ± 2.51.5 ± 0.3
545.3 ± 4.23.2 ± 0.5
1062.1 ± 5.84.8 ± 0.6
2065.4 ± 6.15.1 ± 0.7

Table 2: Time-Course of this compound-Induced Mitophagy (10 µM this compound)

Treatment Duration (hours)% Cells with Mitophagy (Microscopy)TOMM20 Levels (Western Blot, % of Control)
05.1 ± 0.9100 ± 5.2
218.9 ± 3.192.3 ± 6.8
648.7 ± 5.565.1 ± 7.2
1263.2 ± 6.342.8 ± 5.9
2455.4 ± 6.045.3 ± 6.1

Experimental Protocols

Protocol 1: Immunofluorescence for Mitophagy Assessment

This protocol describes the visualization of mitophagy by observing the colocalization of mitochondria with autophagosomes.

Materials:

  • Cells grown on coverslips

  • This compound and control compounds

  • MitoTracker™ Red CMXRos

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (0.1% Triton X-100 in PBS)

  • Blocking buffer (5% BSA in PBS)

  • Primary antibody: anti-LC3B

  • Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

  • DAPI

  • Mounting medium

Procedure:

  • Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat cells with this compound or control compounds for the desired time.

  • In the last 30 minutes of treatment, add MitoTracker™ Red CMXRos to the media to a final concentration of 100 nM.

  • Wash cells twice with PBS.

  • Fix cells with 4% PFA for 15 minutes at room temperature.

  • Wash cells three times with PBS.

  • Permeabilize cells with permeabilization buffer for 10 minutes.

  • Wash cells three times with PBS.

  • Block with blocking buffer for 1 hour at room temperature.

  • Incubate with anti-LC3B primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Wash cells three times with PBS.

  • Incubate with Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash cells three times with PBS.

  • Counterstain nuclei with DAPI for 5 minutes.

  • Wash cells twice with PBS.

  • Mount coverslips on glass slides using mounting medium.

  • Visualize using a confocal microscope. Colocalization of red (mitochondria) and green (LC3) signals indicates mitophagosomes.

Protocol 2: Western Blot for Mitophagy Markers

This protocol details the detection of changes in key protein levels associated with mitophagy.

Materials:

  • Cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-PINK1, anti-Parkin, anti-LC3B, anti-TOMM20, anti-VDAC1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • ECL substrate

Procedure:

  • Treat cells with this compound or control compounds.

  • Lyse cells in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE. For LC3, a higher percentage gel (e.g., 15%) is recommended to resolve LC3-I and LC3-II.[12][13]

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to the loading control. An increase in the LC3-II/LC3-I ratio and a decrease in mitochondrial proteins (e.g., TOMM20, VDAC1) are indicative of mitophagy.

Visualizations

Mitophagy_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Lysosome Lysosome Healthy_Mito Healthy Mitochondrion PINK1_Degraded PINK1 Degraded Healthy_Mito->PINK1_Degraded PINK1 Import & Cleavage Damaged_Mito Damaged Mitochondrion PINK1_Accumulated PINK1 Accumulated Damaged_Mito->PINK1_Accumulated PINK1 Stabilization Parkin_Recruited Parkin Recruited PINK1_Accumulated->Parkin_Recruited Recruits Parkin Ubiquitination Ubiquitination of OMM Proteins Parkin_Recruited->Ubiquitination Autophagosome Autophagosome (LC3-II) Ubiquitination->Autophagosome Recognized by Autophagy Receptors Parkin_Cytosol Parkin Parkin_Cytosol->Parkin_Recruited Mitophagosome Mitophagosome Autophagosome->Mitophagosome Engulfment Degradation Degradation Mitophagosome->Degradation Lysosome Lysosome Lysosome->Degradation This compound This compound This compound->Parkin_Recruited Induces Parkin Translocation

Caption: PINK1/Parkin-mediated mitophagy pathway and the proposed action of this compound.

Troubleshooting_Workflow cluster_Step1 Step 1: Compound Verification cluster_Step2 Step 2: Cell Line Characterization cluster_Step3 Step 3: Protocol Optimization Start This compound Fails to Induce Mitophagy Check_Concentration Optimize Concentration (Dose-Response) Start->Check_Concentration Check_Solubility Verify Solubility & Stability Check_Concentration->Check_Solubility Check_Protein_Expression Check PINK1/Parkin Expression (Western Blot) Check_Solubility->Check_Protein_Expression Check_Pathway_Function Test with Positive Control (e.g., CCCP) Check_Protein_Expression->Check_Pathway_Function Optimize_Time Optimize Treatment Time (Time-Course) Check_Pathway_Function->Optimize_Time Use_Multiple_Assays Use Complementary Assays (Microscopy & Western) Optimize_Time->Use_Multiple_Assays Measure_Flux Measure Mitophagy Flux (with Lysosomal Inhibitors) Use_Multiple_Assays->Measure_Flux Success Mitophagy Observed Measure_Flux->Success

Caption: A logical workflow for troubleshooting failed mitophagy induction experiments.

References

Improving the efficiency of T0467 in PINK1-null cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing T0467. This resource provides essential guidance, troubleshooting tips, and frequently asked questions to ensure the effective application of this compound in your experiments, with a specific focus on its activity in the context of PINK1-null cell lines.

Critical Prerequisite: PINK1-Dependence of this compound

A crucial aspect of this compound's mechanism of action is its dependence on the presence of functional PINK1 protein.[1][2][3] this compound activates the mitochondrial translocation of Parkin, a key step in mitophagy, but this action is contingent on PINK1.[1][2] In cells lacking PINK1 (PINK1-null), this compound is not expected to be effective in promoting Parkin translocation. This is a critical consideration for experimental design and data interpretation.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound, particularly in experiments involving PINK1-null cells.

Issue 1: this compound fails to induce Parkin translocation to mitochondria in our PINK1-null cell line.

  • Root Cause: This is the expected outcome. This compound's mechanism of action is PINK1-dependent. Without PINK1, this compound cannot effectively activate Parkin translocation.[1][2][4]

  • Recommendation:

    • Verify Cell Line: Confirm the PINK1 status of your cell line through Western blot or genomic sequencing.

    • Positive Control: Use a PINK1-positive cell line (e.g., HeLa cells stably expressing GFP-Parkin) treated with this compound to ensure the compound is active and your experimental setup is valid.[1][2]

    • Alternative Approaches: If your research goal is to induce mitophagy in PINK1-null cells, consider alternative, PINK1-independent methods of inducing mitochondrial stress and mitophagy, such as using mitochondrial uncouplers (e.g., CCCP) or other compounds that act downstream of PINK1.

Issue 2: High concentrations of this compound are causing cellular toxicity.

  • Root Cause: While this compound has shown low toxicity at effective concentrations in some models, higher concentrations can lead to off-target effects and cytotoxicity.[1][5][6] In PINK1-null cells, where the on-target effect is absent, any observed cellular response at high concentrations is likely due to off-target effects.

  • Recommendation:

    • Dose-Response Curve: Perform a dose-response experiment in your specific cell line to determine the toxicity threshold.

    • Concentration Range: For in vitro studies, concentrations of this compound up to 20 µM have been used in PINK1-positive cells.[1][2] It is advisable to stay within this range and use the lowest effective concentration in your positive control cell line.

    • Solubility: Ensure this compound is fully dissolved. Poor solubility can lead to inaccurate concentrations and potential precipitation, which can be toxic to cells. Refer to the manufacturer's instructions for recommended solvents (e.g., DMSO).[7]

Issue 3: Inconsistent results between experiments.

  • Root Cause: Inconsistent results can arise from various factors, including cell passage number, confluency, and variations in compound preparation.

  • Recommendation:

    • Standardize Protocols: Maintain consistent cell culture conditions, including passage number and seeding density.

    • Fresh Compound Dilutions: Prepare fresh dilutions of this compound for each experiment from a frozen stock solution.[1]

    • Use of Controls: Always include appropriate positive and negative controls in every experiment.[8]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a small molecule that activates the PINK1/Parkin signaling pathway.[2] It promotes the translocation of the E3 ubiquitin ligase Parkin from the cytosol to the mitochondria.[1][4] This process is dependent on the presence of PINK1 kinase on the outer mitochondrial membrane.[1][2]

Q2: Why is this compound not effective in PINK1-null cells?

A2: In healthy cells, PINK1 is continuously imported into the mitochondria and degraded. Upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane and recruits Parkin. This compound facilitates this PINK1-dependent recruitment and activation of Parkin.[9] In the absence of PINK1, the necessary signal for Parkin recruitment is missing, and therefore this compound cannot exert its effect.[1][2]

Q3: What are the recommended working concentrations for this compound?

A3: The effective concentration of this compound can vary between cell lines. In HeLa cells expressing GFP-Parkin, mitochondrial translocation of Parkin has been observed with concentrations above 12 µM, with approximately 21% of cells showing translocation at 20 µM after 3 hours of treatment.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.

Q4: Can this compound be used in vivo?

A4: this compound has been shown to mitigate locomotion defects and improve ATP production in a Drosophila model with reduced PINK1 activity, suggesting in vivo activity.[4][9] However, a specific in vivo formulation and dosage would need to be optimized for mammalian models.[2]

Data Summary

The following tables summarize key quantitative data regarding the use of this compound.

Table 1: In Vitro Efficacy of this compound in PINK1-Positive Cells

Cell LineConcentration RangeTreatment DurationOutcomeReference
HeLa/GFP-Parkin2.5 - 20 µM3 hoursStimulates mitochondrial translocation of GFP-Parkin at >12 µM. At 20 µM, ~21% of cells show translocation.[1][2]
Human iPSC-derived dopaminergic neurons1 µM8 hoursParkin translocation to mitochondria observed.[4]
Human iPSC-derived myoblasts>5 µM8 hoursParkin translocation to mitochondria observed.[4]

Table 2: In Vivo Efficacy of this compound in Drosophila with Reduced PINK1 Activity

ModelTreatmentOutcomeReference
Drosophila (PINK1 knockdown)This compoundMitigated locomotion defects and improved ATP production.[4][9]

Experimental Protocols

Protocol 1: Assessment of Parkin Translocation in Cultured Cells

  • Cell Seeding: Seed cells (e.g., HeLa cells stably expressing GFP-Parkin) on glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed cell culture medium.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO-only vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 3-8 hours) at 37°C and 5% CO2.

  • Mitochondrial Staining (Optional): To visualize mitochondria, you can incubate the cells with a mitochondrial marker (e.g., MitoTracker Red CMXRos) for the last 30 minutes of the this compound treatment.

  • Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature. After washing with PBS, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining (if not using GFP-Parkin): If you are not using a fluorescently tagged Parkin, you will need to perform immunocytochemistry with an anti-Parkin antibody.

  • Imaging: Mount the coverslips on microscope slides and image using a fluorescence microscope.

  • Analysis: Quantify the percentage of cells showing co-localization of Parkin with mitochondria.

Visualizations

PINK1_T0467_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito_Damage Mitochondrial Damage PINK1 PINK1 Accumulation Mito_Damage->PINK1 induces Parkin_Mito Parkin (Mitochondria) PINK1->Parkin_Mito recruits & activates This compound This compound This compound->Parkin_Mito enhances Parkin_Cyto Parkin (Cytosol) Parkin_Cyto->Parkin_Mito translocates Troubleshooting_Logic Start Experiment: This compound in PINK1-null cells No_Effect Observation: No Parkin Translocation Start->No_Effect Is_PINK1_Null Is the cell line confirmed PINK1-null? No_Effect->Is_PINK1_Null Expected_Outcome Conclusion: This is the expected outcome. This compound is PINK1-dependent. Is_PINK1_Null->Expected_Outcome Yes Check_Compound Troubleshoot: - Verify compound activity in  PINK1-positive cells. - Check experimental protocol. Is_PINK1_Null->Check_Compound No / Unsure

References

Addressing variability in T0467 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing T0467 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address potential variability in experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule activator of PINK1-Parkin signaling.[1][2] It promotes the translocation of Parkin to the mitochondria in a manner that is dependent on the presence of PINK1.[3][4][5] This activation of the PINK1-Parkin pathway is crucial for the clearance of damaged mitochondria through a process called mitophagy. This compound has been shown to be effective in various models, including mammalian cells and Drosophila, where it can mitigate defects associated with reduced PINK1 activity.[1][6]

Q2: At what concentrations should I use this compound?

The optimal concentration of this compound is cell-type and assay-dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

  • In HeLa/GFP-Parkin cells, this compound has been shown to stimulate mitochondrial translocation of GFP-Parkin at concentrations ranging from 2.5 µM to 20 µM, with significant effects observed above 12 µM after a 3-hour treatment.[5]

  • In dopaminergic neurons, a concentration of 2.5 µM this compound for 8 hours has been used to stimulate Parkin mitochondrial translocation.[1]

  • Notably, lower concentrations (0.1–0.6 µM) have been reported to moderately stimulate ATP production at 24 hours, while a 1 µM concentration slightly reduced ATP production at 24 and 48 hours.[1]

  • This compound has shown no obvious toxicity in Drosophila at concentrations below 50 µM.[4][5]

Q3: How should I prepare and store this compound?

This compound is typically supplied as a solution in DMSO.[3] For long-term storage, it is recommended to store the stock solution at -80°C. For short-term storage, -20°C is acceptable.[5] When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. It is important to ensure that the final DMSO concentration in your experiment is low (typically <0.1%) and consistent across all conditions, including vehicle controls.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seedingEnsure a homogeneous cell suspension before seeding. Use calibrated pipettes and consistent pipetting techniques.
Edge effects in multi-well platesAvoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity.
Inconsistent compound additionAdd this compound or vehicle control to all wells in the same manner and at the same time.
No observable effect of this compound Suboptimal concentrationPerform a dose-response experiment to determine the optimal concentration for your cell type and assay.
Insufficient incubation timeOptimize the incubation time based on the specific endpoint being measured. Parkin translocation can be observed as early as 3 hours.[5]
Cell line does not express sufficient levels of PINK1 or ParkinUse a cell line known to have a functional PINK1/Parkin pathway. Consider transiently or stably overexpressing Parkin if necessary.
Degraded this compoundEnsure proper storage of the this compound stock solution. Prepare fresh working dilutions for each experiment.
Unexpected decrease in cell viability or ATP production This compound concentration is too highLower the concentration of this compound. As noted, 1 µM has been shown to mildly reduce ATP production.[1]
High DMSO concentrationEnsure the final DMSO concentration is non-toxic to your cells (typically <0.1%).
Mycoplasma contaminationRegularly test your cell cultures for mycoplasma contamination, as it can affect cellular metabolism and response to treatments.[7]
Inconsistent Parkin translocation to mitochondria Low transfection efficiency of GFP-ParkinOptimize your transfection protocol to achieve high efficiency and consistent expression levels.
Imaging issuesEnsure proper focus and consistent acquisition settings on the microscope. Use a mitochondrial marker (e.g., TOM20) to confirm colocalization.

Experimental Protocols

Protocol 1: Assessment of Parkin Translocation to Mitochondria

This protocol describes how to assess the recruitment of Parkin to mitochondria following this compound treatment using immunofluorescence.

Materials:

  • Cells expressing GFP-Parkin (e.g., HeLa/GFP-Parkin)

  • This compound

  • DMSO (vehicle control)

  • Cell culture medium

  • Mitochondrial marker antibody (e.g., anti-TOM20)

  • Secondary antibody conjugated to a fluorescent dye

  • DAPI (for nuclear staining)

  • Fixation and permeabilization buffers

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells expressing GFP-Parkin onto coverslips in a multi-well plate and allow them to adhere overnight.

  • Prepare working solutions of this compound and a vehicle control (DMSO) in cell culture medium.

  • Treat the cells with different concentrations of this compound or vehicle for the desired time (e.g., 3 hours).[5]

  • After incubation, wash the cells with PBS.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

  • Incubate with the primary antibody against a mitochondrial marker (e.g., TOM20) overnight at 4°C.

  • Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips onto microscope slides using a mounting medium.

  • Visualize the cells using a fluorescence microscope. Parkin translocation is indicated by the colocalization of the GFP-Parkin signal with the mitochondrial marker.

Protocol 2: ATP Production Assay

This protocol outlines the steps to measure changes in intracellular ATP levels in response to this compound treatment.

Materials:

  • Cells of interest

  • This compound

  • DMSO (vehicle control)

  • Cell culture medium

  • ATP assay kit (e.g., luciferase-based)

  • Luminometer

Procedure:

  • Seed cells in a white, opaque 96-well plate at a consistent density and allow them to adhere.

  • Treat the cells with a range of this compound concentrations or vehicle for the desired duration (e.g., 24 or 48 hours).[1]

  • Equilibrate the plate to room temperature.

  • Prepare the ATP assay reagent according to the manufacturer's instructions.

  • Add the ATP assay reagent to each well. This reagent typically lyses the cells to release ATP.

  • Incubate for the time specified in the kit protocol to allow the luminescent signal to stabilize.

  • Measure the luminescence using a plate-reading luminometer.

  • Normalize the luminescence values to a control group (e.g., vehicle-treated cells) to determine the relative change in ATP production.

Data Presentation

Table 1: Effect of this compound on ATP Production

ConcentrationIncubation TimeChange in ATP Production
0.1 - 0.6 µM24 hoursModerately stimulated[1]
1 µM24 hoursMildly reduced[1]
1 µM48 hoursMildly reduced[1]

Table 2: this compound Concentration for Parkin Translocation

Cell TypeConcentrationIncubation TimeOutcome
HeLa/GFP-Parkin> 12 µM3 hoursSignificant translocation[5]
Dopaminergic Neurons2.5 µM8 hoursTranslocation observed[1]

Visualizations

PINK1_Parkin_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol PINK1 PINK1 Ub Ubiquitin PINK1->Ub Phosphorylates Parkin_mito Parkin Ub->Parkin_mito Recruits Mitophagy Mitophagy Parkin_mito->Mitophagy Initiates Parkin_cyto Inactive Parkin Parkin_cyto->Parkin_mito Translocates to Mitochondria This compound This compound This compound->Parkin_cyto Activates

Caption: The PINK1/Parkin signaling pathway activated by this compound.

T0467_Workflow start Start cell_culture Cell Seeding & Culture start->cell_culture treatment This compound Treatment (Dose-Response) cell_culture->treatment incubation Incubation (Time-Course) treatment->incubation endpoint_assay Endpoint Assay (e.g., Parkin Translocation, ATP levels) incubation->endpoint_assay data_analysis Data Analysis endpoint_assay->data_analysis troubleshooting Troubleshooting (If necessary) data_analysis->troubleshooting Variable Results end End data_analysis->end troubleshooting->treatment Optimize Parameters

References

Validation & Comparative

A Comparative Guide to Parkin Activators: T0467 vs. CCCP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective removal of damaged mitochondria, a process known as mitophagy, is a critical cellular quality control mechanism implicated in a range of neurodegenerative diseases, most notably Parkinson's Disease. The PINK1/Parkin signaling pathway is a cornerstone of this process, and its activation is a key therapeutic strategy. This guide provides a detailed, data-driven comparison of two compounds used to activate this pathway: the research compound T0467 and the classical mitochondrial uncoupler Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP).

Executive Summary

This compound and CCCP both lead to the activation of Parkin, a crucial E3 ubiquitin ligase, but they do so through fundamentally different mechanisms. This compound acts as a more targeted activator of the PINK1-Parkin signaling pathway, promoting Parkin's translocation to the mitochondria in a PINK1-dependent manner without inducing the accumulation of PINK1.[1][2] In contrast, CCCP is a potent mitochondrial depolarizing agent that triggers a more forceful, upstream activation of the pathway by causing the accumulation of PINK1 on the mitochondrial outer membrane, which then recruits and activates Parkin.[3][4][5]

This guide will delve into the mechanistic differences, present comparative quantitative data on their efficacy, detail the experimental protocols for assessing their activity, and provide visual representations of the signaling pathways and experimental workflows.

Mechanism of Action: A Tale of Two Activation Strategies

The activation of Parkin is a tightly regulated, multi-step process. This compound and CCCP intervene at different points in this cascade.

CCCP: The Upstream Inducer

CCCP is a protonophore that disrupts the mitochondrial membrane potential.[5][6] In healthy mitochondria, the kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved and degraded.[7] The loss of membrane potential caused by CCCP prevents PINK1 import, leading to its accumulation on the outer mitochondrial membrane.[3][4] This accumulated PINK1 then phosphorylates ubiquitin and the ubiquitin-like (Ubl) domain of Parkin, initiating Parkin's recruitment from the cytosol to the damaged mitochondria and its full E3 ligase activation.[8][9]

This compound: The Downstream Modulator

This compound represents a more nuanced approach to Parkin activation. It facilitates the mitochondrial translocation of Parkin in a manner that is dependent on the presence of PINK1, yet it does not cause the upstream accumulation of PINK1.[1][2][10] This suggests that this compound may act downstream of PINK1 accumulation, possibly by sensitizing the system to basal levels of PINK1 activity or by directly influencing the interaction between PINK1 and Parkin or Parkin and other mitochondrial components.

dot

G cluster_CCCP CCCP Pathway CCCP CCCP Mito_Depolarization Mitochondrial Depolarization CCCP->Mito_Depolarization PINK1_Accumulation PINK1 Accumulation on Outer Membrane Mito_Depolarization->PINK1_Accumulation Parkin_Activation Parkin Activation & Recruitment PINK1_Accumulation->Parkin_Activation Phosphorylation of Ubiquitin & Parkin Parkin_Translocation_this compound Parkin Mitochondrial Translocation Mitophagy Mitophagy Parkin_Activation->Mitophagy This compound This compound This compound->Parkin_Translocation_this compound Basal_PINK1 Basal PINK1 Activity Basal_PINK1->Parkin_Translocation_this compound Dependent

Caption: Mechanisms of Parkin activation by CCCP and this compound.

Quantitative Performance Comparison

ParameterThis compoundCCCPSource
Cell Line HeLa cells expressing GFP-ParkinHeLa cells expressing YFP-Parkin[1][10],[3][5]
Effective Concentration >12 µM10-30 µM[1][10],
Treatment Time 3 hours1-2 hours[1][10],[3]
% of Cells with Parkin Translocation ~21% at 20 µMMajority of cells (~80% in some studies)[1][10],[3]

Data Interpretation:

  • Potency and Efficacy: CCCP appears to be a more potent and efficacious inducer of Parkin translocation, causing a response in a larger percentage of cells in a shorter timeframe.

  • Specificity: The lower percentage of cells responding to this compound might reflect its more subtle mechanism of action, potentially activating Parkin under specific cellular conditions without the widespread mitochondrial stress induced by CCCP.

Experimental Protocols

1. Parkin Mitochondrial Translocation Assay (Immunofluorescence)

This assay is used to visualize and quantify the recruitment of Parkin from the cytosol to the mitochondria.

dot

G cluster_workflow Parkin Translocation Assay Workflow A 1. Cell Culture & Transfection (e.g., HeLa cells with GFP-Parkin) B 2. Treatment (this compound or CCCP) A->B C 3. Fixation & Permeabilization (e.g., with paraformaldehyde and Triton X-100) B->C D 4. Immunostaining (Primary antibody for mitochondrial marker, e.g., TOM20, followed by fluorescent secondary antibody) C->D E 5. Imaging (Confocal microscopy) D->E F 6. Analysis (Quantify colocalization of GFP-Parkin and mitochondrial marker) E->F

Caption: Workflow for Parkin mitochondrial translocation assay.

Methodology:

  • Cell Culture and Transfection: HeLa cells are cultured on glass coverslips and transfected with a plasmid encoding a fluorescently tagged Parkin (e.g., GFP-Parkin).

  • Treatment: Cells are treated with the desired concentration of this compound (e.g., 20 µM for 3 hours) or CCCP (e.g., 10 µM for 1-2 hours). A vehicle control (e.g., DMSO) is run in parallel.

  • Fixation and Permeabilization: After treatment, cells are fixed with 4% paraformaldehyde to preserve cellular structures, followed by permeabilization with a detergent like 0.1% Triton X-100 to allow antibody entry.

  • Immunostaining: Cells are incubated with a primary antibody against a mitochondrial outer membrane protein (e.g., anti-TOM20) followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated).

  • Imaging: Coverslips are mounted on microscope slides and imaged using a confocal microscope.

  • Analysis: The images are analyzed to determine the percentage of cells showing colocalization of the GFP-Parkin signal with the mitochondrial marker, indicating translocation.

2. Mitophagy Assay (Western Blot)

This assay quantifies the degradation of mitochondrial proteins as a readout for mitophagy.

Methodology:

  • Cell Culture and Treatment: Cells stably expressing Parkin are treated with the activator (this compound or CCCP) for an extended period (e.g., 12-24 hours). A lysosomal inhibitor (e.g., bafilomycin A1) can be used as a control to block the final degradation step and confirm the involvement of autophagy.

  • Cell Lysis: Cells are harvested and lysed to extract total protein.

  • Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against specific mitochondrial proteins (e.g., TIM23, Tom20) and a loading control (e.g., actin or tubulin).

  • Analysis: The band intensities for the mitochondrial proteins are quantified and normalized to the loading control. A decrease in the levels of mitochondrial proteins in the treated samples compared to the control indicates that mitophagy has occurred.

Signaling Pathway Diagram

The PINK1/Parkin pathway is a feed-forward signaling cascade that culminates in the engulfment of damaged mitochondria by autophagosomes.

dot

G cluster_Mitochondrion Damaged Mitochondrion cluster_Cytosol Cytosol PINK1_Stabilized Stabilized PINK1 Ub Ubiquitin (Ub) PINK1_Stabilized->Ub phosphorylates pUb Phospho-Ub (pUb) Parkin_Inactive Inactive Parkin pUb->Parkin_Inactive recruits Autophagosome Autophagosome Formation pUb->Autophagosome signals for OMM_Proteins Outer Membrane Proteins OMM_Proteins->Ub attached to OMM_Proteins->Autophagosome signals for Parkin_Active Active Parkin Parkin_Inactive->Parkin_Active Recruitment & Phosphorylation Parkin_Active->OMM_Proteins ubiquitinates

Caption: The core PINK1/Parkin signaling pathway for mitophagy.

Conclusion

Both this compound and CCCP are valuable tools for studying and activating the PINK1/Parkin pathway.

  • CCCP is a robust, widely used tool for inducing mitophagy through potent mitochondrial depolarization. Its strong, upstream mechanism of action makes it suitable for studies where a clear and widespread activation of the pathway is desired. However, its global effect on mitochondrial health may introduce off-target effects.

  • This compound offers a more targeted approach to Parkin activation that is PINK1-dependent but does not rely on widespread mitochondrial damage. This makes it a potentially more physiologically relevant tool for studying the downstream aspects of the PINK1/Parkin pathway and for developing therapeutics that aim to modulate Parkin activity with greater specificity.

The choice between this compound and CCCP will depend on the specific research question. For researchers aiming to dissect the downstream signaling events of Parkin activation with minimal mitochondrial insult, this compound may be the preferred choice. For studies requiring a strong and reliable induction of the entire mitophagy pathway, CCCP remains a valuable and well-characterized tool. Further research, including direct comparative studies, will be crucial for fully elucidating the relative merits and potential therapeutic applications of these and other emerging Parkin activators.

References

A Comparative Guide to Small Molecule Activators of the PINK1-Parkin Pathway: T0467 and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective removal of damaged mitochondria, a process known as mitophagy, is a critical cellular quality control mechanism. Deficiencies in this pathway are strongly linked to the pathogenesis of Parkinson's disease (PD) and other neurodegenerative disorders. The PTEN-induced putative kinase 1 (PINK1) and the E3 ubiquitin ligase Parkin are central players in initiating mitophagy. Consequently, the activation of the PINK1-Parkin signaling cascade has emerged as a promising therapeutic strategy. This guide provides a comparative overview of T0467, a novel small molecule activator, and other notable compounds that modulate this pathway, supported by available experimental data.

The PINK1-Parkin Signaling Pathway: A Brief Overview

Under basal conditions in healthy mitochondria, PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved and degraded.[1] However, upon mitochondrial damage, signified by a loss of mitochondrial membrane potential (ΔΨm), PINK1 stabilization occurs on the outer mitochondrial membrane (OMM).[1][2][3] This accumulation triggers the autophosphorylation and activation of PINK1.[2][3][4] Activated PINK1 then phosphorylates ubiquitin (Ub) at serine 65 (Ser65) on the OMM and the ubiquitin-like (Ubl) domain of cytosolic Parkin at the equivalent Ser65 residue.[5][6][7] These phosphorylation events are crucial for the recruitment and full activation of Parkin's E3 ligase activity.[8][9] Activated Parkin then ubiquitinates various OMM proteins, marking the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation.[10][11]

PINK1-Parkin Signaling Pathway cluster_0 Healthy Mitochondrion cluster_1 Damaged Mitochondrion (Loss of ΔΨm) PINK1_Import PINK1 Import PINK1_Cleavage Cleavage & Degradation PINK1_Import->PINK1_Cleavage PINK1_Stabilization PINK1 Stabilization on OMM PINK1_Activation PINK1 Activation (Autophosphorylation) PINK1_Stabilization->PINK1_Activation pUb Ubiquitin Phosphorylation (pS65-Ub) PINK1_Activation->pUb Phosphorylates Parkin_Recruitment Parkin Recruitment PINK1_Activation->Parkin_Recruitment Phosphorylates Parkin (pS65) pUb->Parkin_Recruitment Parkin_Activation Parkin Activation Parkin_Recruitment->Parkin_Activation Ub_OMM Ubiquitination of OMM Proteins Parkin_Activation->Ub_OMM Mitophagy Mitophagy Ub_OMM->Mitophagy Cytosolic_Parkin Cytosolic Parkin (inactive) Cytosolic_Parkin->Parkin_Recruitment

Caption: The PINK1-Parkin signaling cascade for mitophagy.

Small Molecule Activators: A Comparative Analysis

Several small molecules have been identified that can enhance PINK1-Parkin signaling, acting through various mechanisms. This section compares this compound with other key activators: T0466, BL-918, Kinetin, and Urolithin A.

This compound and T0466

This compound and its analog T0466 were identified through a high-throughput screen for compounds that enhance PINK1-Parkin signaling.[12] Both molecules stimulate the mitochondrial translocation of Parkin in a PINK1-dependent manner.[12] A key feature of this compound is its ability to activate Parkin translocation in dopaminergic neurons and myoblasts at low concentrations without significantly reducing the mitochondrial membrane potential.[12] This is a desirable characteristic, as it suggests a more direct or sensitive activation of the pathway, potentially avoiding the toxicity associated with broad mitochondrial depolarization.

BL-918

BL-918 is another small molecule identified as an inducer of mitophagy via the PINK1/Parkin pathway.[5] Its mechanism involves inducing PINK1 accumulation and Parkin recruitment to mitochondria, leading to the phosphorylation of ubiquitin and subsequent mitophagy.[5] The action of BL-918 is linked to mitochondrial depolarization and the mitochondrial permeability transition (mPT) pore.[5]

Kinetin

Kinetin, a plant hormone, and its derivatives have been shown to activate PINK1.[13][14] The proposed mechanism involves the intracellular conversion of kinetin to kinetin triphosphate (KTP), which can then act as a neo-substrate for PINK1, enhancing its kinase activity.[6][10] This leads to increased Parkin recruitment to depolarized mitochondria.[6]

Urolithin A

Urolithin A is a natural metabolite derived from the gut microbiome's transformation of ellagitannins found in pomegranates and other fruits. It has been shown to induce mitophagy and can activate the PINK1-Parkin pathway.[1][8][15] Studies suggest that Urolithin A can increase the levels of PINK1 and Parkin, thereby promoting the clearance of damaged mitochondria.[16]

Quantitative Performance Data

The following tables summarize the available quantitative data for the efficacy of these small molecules in cellular assays. Direct comparison is challenging due to variations in experimental systems and conditions across different studies.

Table 1: Parkin Mitochondrial Translocation

CompoundCell LineConcentration for Parkin TranslocationPercentage of Cells with TranslocationTreatment TimeReference
This compound HeLa/GFP-Parkin> 12 µM~21% at 20 µM3 hours[12]
Dopaminergic neurons2.5 µMNot specified8 hours[12]
T0466 HeLa/GFP-Parkin> 5 µM~44% at 5 µM3 hours[12]
Dopaminergic neurons1 µMNot specified8 hours[12]
BL-918 HeLa-Venus-Parkin20 µM (significant translocation)Not specified2 hours[5][17]
Kinetin HeLa (with PINK1G309D)Not specified (accelerated recruitment)Not specifiedNot specified[6]

Table 2: Effects on Downstream Events and In Vivo Models

CompoundModel SystemObserved EffectReference
This compound Drosophila (PINK1 knockdown)Mitigated locomotion defects, reduced ATP production, and improved mitochondrial morphology.[12][18][19]
T0466 Drosophila (PINK1 knockdown)Mitigated locomotion defects and reduced ATP production.[12]
BL-918 MPTP-induced PD mouse modelRescued motor symptoms and the death of dopaminergic neurons in a PINK1-dependent manner.[5][20]
Kinetin Human neural cellsPINK1-dependent anti-apoptotic effect against oxidative stress.[6]
Urolithin A C. elegans, RodentsEnhanced expression of mitophagy genes (pink-1, pdr-1), increased muscle strength and endurance.[15]
Rat osteoarthritis modelActivated mitophagy and protected against cartilage degradation.[15]

Experimental Methodologies

Detailed experimental protocols are crucial for the interpretation and replication of findings. Below are summaries of key experimental procedures used to evaluate these small molecule activators.

Parkin Mitochondrial Translocation Assay

This assay is fundamental to identifying and characterizing activators of the PINK1-Parkin pathway.

Parkin_Translocation_Workflow Cell_Culture Culture cells stably expressing fluorescently-tagged Parkin (e.g., GFP-Parkin). Compound_Treatment Treat cells with small molecule activators at various concentrations and time points. Cell_Culture->Compound_Treatment Mitochondrial_Staining Stain mitochondria with a fluorescent dye (e.g., MitoTracker Red) or immunostain for a mitochondrial marker (e.g., TOM20). Compound_Treatment->Mitochondrial_Staining Imaging Acquire fluorescence microscopy images. Mitochondrial_Staining->Imaging Analysis Quantify the colocalization of fluorescent Parkin with mitochondrial markers. Imaging->Analysis

Caption: Workflow for a Parkin mitochondrial translocation assay.

Protocol Summary:

  • Cell Culture: HeLa cells stably expressing GFP-Parkin (or other suitable cell lines) are cultured under standard conditions.[12][21]

  • Treatment: Cells are treated with the small molecule of interest at a range of concentrations for specified durations. A positive control, such as CCCP or a combination of antimycin A and oligomycin, is often used to induce mitochondrial depolarization and maximal Parkin translocation.[12]

  • Fixation and Staining: Cells are fixed, permeabilized, and stained with an antibody against a mitochondrial outer membrane protein, such as TOM20, to visualize mitochondria. Nuclei are counterstained with a DNA dye like DAPI.[12]

  • Imaging and Analysis: Images are captured using a fluorescence microscope. The percentage of cells exhibiting colocalization of GFP-Parkin with the mitochondrial marker is determined by counting a sufficient number of cells for each condition.[12]

In Vitro Kinase Assay

This assay directly measures the effect of a compound on PINK1's enzymatic activity.

Protocol Summary:

  • Reagents: Recombinant PINK1 kinase, a substrate (e.g., a peptide derived from Parkin's Ubl domain or ubiquitin), and radiolabeled ATP ([γ-32P]ATP) are required.[4]

  • Reaction: The kinase, substrate, and the test compound are incubated in a kinase reaction buffer containing MgCl2 and [γ-32P]ATP.[4]

  • Detection: The reaction is stopped, and the phosphorylation of the substrate is detected and quantified, typically through autoradiography after SDS-PAGE or by scintillation counting.[4]

Western Blotting for Phosphorylated Proteins

This technique is used to detect the phosphorylation of key proteins in the pathway, such as ubiquitin (pS65-Ub) and Parkin (pS65-Parkin), as a readout of PINK1 activation in cells.

Western_Blot_Workflow Cell_Lysis Lyse treated cells to extract proteins. Protein_Quantification Determine protein concentration. Cell_Lysis->Protein_Quantification SDS_PAGE Separate proteins by size using SDS-PAGE. Protein_Quantification->SDS_PAGE Transfer Transfer proteins to a membrane (e.g., PVDF). SDS_PAGE->Transfer Blocking Block non-specific binding sites. Transfer->Blocking Primary_Antibody Incubate with primary antibodies against total and phosphorylated proteins. Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibodies. Primary_Antibody->Secondary_Antibody Detection Detect signal using chemiluminescence. Secondary_Antibody->Detection

Caption: General workflow for Western blotting.

Protocol Summary:

  • Cell Treatment and Lysis: Cells are treated with the compounds and then lysed in a buffer containing protease and phosphatase inhibitors.

  • Protein Electrophoresis and Transfer: Protein lysates are separated by SDS-PAGE and transferred to a membrane.

  • Immunoblotting: The membrane is incubated with primary antibodies specific for pS65-Ub or pS65-Parkin, as well as antibodies for the total forms of these proteins and a loading control (e.g., GAPDH or β-actin).

  • Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized and quantified.

Conclusion

This compound and other small molecule activators of the PINK1-Parkin pathway represent a promising avenue for therapeutic intervention in Parkinson's disease and other conditions associated with mitochondrial dysfunction. This compound is particularly noteworthy for its ability to induce Parkin translocation at low concentrations without causing significant mitochondrial depolarization. However, the field is still in its early stages, and more comprehensive, standardized comparative studies are needed to fully elucidate the relative potency, efficacy, and mechanisms of action of these different compounds. The experimental protocols and data presented in this guide provide a foundation for researchers to design and interpret future studies aimed at advancing these promising molecules toward the clinic.

References

Cross-validation of T0467's Mechanism in Diverse Cellular Contexts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the PINK1-Parkin signaling activator, T0467, reveals cell-type-specific nuances in its mechanism of action. This guide provides a comparative overview of this compound and its analog, T0466, detailing their effects on Parkin translocation, ATP production, and mitochondrial morphology across various cell lines and in a Drosophila model of PINK1 deficiency. The experimental data and detailed protocols furnished herein offer a valuable resource for researchers in neurodegenerative disease and mitochondrial biology.

Introduction

This compound is a novel small molecule identified as a potent activator of the PINK1-Parkin signaling pathway, a critical cellular process for maintaining mitochondrial quality control through the removal of damaged mitochondria (mitophagy). Dysregulation of this pathway is strongly implicated in the pathogenesis of Parkinson's disease. This compound has been demonstrated to induce the translocation of the E3 ubiquitin ligase Parkin from the cytosol to the mitochondria, a key step in initiating mitophagy. This guide provides a cross-validation of this compound's mechanism in different cell types, including HeLa cells, human iPSC-derived dopaminergic neurons, and myoblasts, as well as in Drosophila melanogaster. For comparative purposes, data for the structurally similar compound T0466, identified in the same screen, is also presented.

Comparative Efficacy of this compound and T0466

The following tables summarize the quantitative data on the performance of this compound and T0466 in various experimental models.

Table 1: Parkin Translocation in Different Cell Types

Cell TypeCompoundConcentrationTreatment Duration% of Cells with Parkin Translocation
HeLa/GFP-ParkinThis compound20 µM3 hours~21%
HeLa/GFP-ParkinT04665 µM3 hours~44%
Human iPSC-derived Dopaminergic NeuronsThis compound2.5 µM8 hoursN/A (Qualitative Increase)
Human iPSC-derived Dopaminergic NeuronsT04661 µM8 hoursN/A (Qualitative Increase)

Table 2: Effect on ATP Production in PINK1-deficient Drosophila

GenotypeTreatmentRelative ATP Levels (normalized to control)
PINK1 RNAiDMSO (Control)Decreased
PINK1 RNAiThis compound (10 µM)Rescued to near wild-type levels
PINK1 RNAiT0466 (10 µM)Rescued to near wild-type levels

Table 3: Rescue of Locomotion Defect in PINK1-deficient Drosophila

GenotypeTreatmentLocomotion (Velocity)
PINK1 RNAiDMSO (Control)Significantly reduced
PINK1 RNAiThis compound (10 µM)Significantly improved
PINK1 RNAiT0466 (10 µM)Significantly improved

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and a general workflow for assessing compound efficacy.

PINK1_Parkin_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Mito_damage Mitochondrial Damage PINK1_acc PINK1 Accumulation Mito_damage->PINK1_acc Ub Ubiquitin PINK1_acc->Ub phosphorylates pUb p-Ub Ub->pUb Parkin_rec Parkin Recruitment pUb->Parkin_rec recruits Mitophagy Mitophagy Parkin_rec->Mitophagy initiates Parkin_cyto Parkin Parkin_cyto->Parkin_rec This compound This compound This compound->Parkin_cyto activates

Caption: The PINK1-Parkin signaling pathway activated by this compound.

Experimental_Workflow cluster_assays Efficacy Assays start Cell Seeding (HeLa, iPSC-neurons, etc.) treatment Compound Treatment (this compound / T0466) start->treatment incubation Incubation (Time course) treatment->incubation parkin_assay Parkin Translocation (Immunofluorescence) incubation->parkin_assay atp_assay ATP Level Measurement (Luminescence Assay) incubation->atp_assay morpho_assay Mitochondrial Morphology (Microscopy) incubation->morpho_assay analysis Data Analysis and Comparison parkin_assay->analysis atp_assay->analysis morpho_assay->analysis

Caption: General experimental workflow for compound evaluation.

Detailed Experimental Protocols

Parkin Translocation Assay (Immunofluorescence)
  • Cell Culture and Treatment:

    • HeLa cells stably expressing GFP-Parkin were cultured on glass-bottom dishes.

    • Human iPSC-derived dopaminergic neurons were cultured according to established protocols.

    • Cells were treated with the indicated concentrations of this compound, T0466, or DMSO (vehicle control) for the specified durations (3 hours for HeLa, 8 hours for neurons).

  • Immunostaining:

    • Following treatment, cells were fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Cells were permeabilized with 0.2% Triton X-100 in PBS for 10 minutes.

    • Blocking was performed with 5% normal goat serum in PBS for 1 hour.

    • Primary antibody incubation was carried out overnight at 4°C with an anti-TOM20 antibody (a mitochondrial marker).

    • After washing with PBS, cells were incubated with an Alexa Fluor-conjugated secondary antibody for 1 hour at room temperature.

    • Nuclei were counterstained with DAPI.

  • Imaging and Analysis:

    • Images were acquired using a confocal microscope.

    • Parkin translocation was quantified by assessing the colocalization of the GFP-Parkin signal with the TOM20 mitochondrial signal. For HeLa cells, the percentage of cells showing a clear punctate GFP-Parkin pattern colocalizing with mitochondria was determined by counting at least 100 cells per condition.

ATP Level Measurement in Drosophila
  • Fly Culture and Treatment:

    • Drosophila larvae expressing PINK1 RNAi in their muscles were fed a standard cornmeal-yeast-agar medium containing 10 µM this compound, 10 µM T0466, or DMSO.

  • Sample Preparation:

    • Third-instar larvae were collected, washed, and homogenized in a lysis buffer.

    • The homogenate was centrifuged to pellet debris, and the supernatant was collected.

  • ATP Assay:

    • ATP levels in the supernatant were measured using a commercial ATP luminescence-based assay kit according to the manufacturer's instructions.

    • Luminescence was read on a plate reader.

    • ATP concentrations were normalized to the total protein concentration of the lysate, determined by a BCA assay.

Mitochondrial Morphology Analysis in Drosophila Muscle
  • Fly Preparation and Dissection:

    • Third-instar larvae with muscle-specific expression of mito-GFP (mitochondrially targeted green fluorescent protein) and PINK1 RNAi were treated with compounds as described above.

    • Larvae were dissected to expose the body wall muscles.

  • Imaging:

    • The dissected larval preparations were mounted and imaged using a confocal microscope.

    • Z-stacks of the muscle fibers were acquired to visualize the three-dimensional mitochondrial network.

  • Analysis:

    • Mitochondrial morphology was qualitatively assessed. In PINK1 RNAi larvae, mitochondria exhibit a fragmented and aggregated phenotype. The rescue of this phenotype by this compound or T0466 was evaluated by observing the restoration of the normal elongated and interconnected mitochondrial network.

Conclusion

This compound effectively activates the PINK1-Parkin pathway across different cell types, albeit with varying potency compared to its analog, T0466. In human cell lines, T0466 appears to be a more potent inducer of Parkin translocation at lower concentrations. However, both compounds demonstrate a significant rescue of PINK1-deficiency phenotypes in a Drosophila model, restoring ATP levels and improving locomotion. The provided data and protocols offer a solid foundation for further investigation into the therapeutic potential of these compounds and for the design of future cross-validation studies in additional cell types and disease models.

T0467 Demonstrates In Vivo Rescue of Mitochondrial Defects in a Parkinson's Disease Model

Author: BenchChem Technical Support Team. Date: December 2025

New small molecule, T0467, has been shown to effectively rescue mitochondrial defects in vivo in a Drosophila model of PINK1 deficiency, a condition that mimics Parkinson's disease. The compound, along with a structurally similar molecule T0466, demonstrated significant improvements in locomotion, ATP production, and mitochondrial morphology, positioning it as a promising therapeutic candidate for diseases associated with mitochondrial dysfunction.

Researchers identified this compound and T0466 as enhancers of the PINK1-Parkin signaling pathway through a cell-based high-throughput screen.[1][2] This pathway is crucial for maintaining mitochondrial health, and its impairment is a known cause of early-onset Parkinson's disease.[1][3] The study demonstrated that these compounds activate the mitochondrial translocation of Parkin, a key step in the clearance of damaged mitochondria (mitophagy), in dopaminergic neurons and myoblasts.[1][2][4]

The in vivo efficacy of this compound was evaluated in a Drosophila model with reduced PINK1 activity, which exhibits pronounced mitochondrial degeneration.[3] Treatment with this compound was found to mitigate locomotion defects, restore ATP production, and improve mitochondrial aggregation in the dopaminergic neurons of these flies.[1][4]

Comparative Analysis of Compounds for Mitochondrial Rescue

The study provides a direct comparison of this compound with T0466 and KTP, another compound tested for its effect on locomotion. The results highlight the potential of this compound as a potent activator of the PINK1-Parkin pathway for the rescue of mitochondrial defects.

CompoundConcentrationLocomotion Velocity (% of Control)ATP Production (% of Control)
This compound 20 µM~75%~80%
T0466 20 µM~70%~75%
KTP 20 µM~65%Not Reported
Control (DMSO) -~50%~50%

Signaling Pathway and Experimental Workflow

The therapeutic effects of this compound are attributed to its ability to enhance the PINK1-Parkin signaling pathway, which is essential for mitochondrial quality control. The experimental workflow for the in vivo studies in Drosophila involved a systematic approach to induce mitochondrial defects and subsequently assess the rescue potential of the tested compounds.

PINK1_Parkin_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Mito_Damage Mitochondrial Damage PINK1_acc PINK1 Accumulation Mito_Damage->PINK1_acc Parkin_recruit Parkin Recruitment PINK1_acc->Parkin_recruit Ub Ubiquitin Parkin_recruit->Ub Mitophagy Mitophagy Parkin_recruit->Mitophagy pUb Phospho-Ubiquitin Ub->pUb PINK1 Phosphorylation pUb->Parkin_recruit Amplifies Parkin_cyto Cytosolic Parkin Parkin_cyto->Parkin_recruit This compound This compound This compound->Parkin_cyto Activates

PINK1-Parkin signaling pathway activated by this compound.

Experimental_Workflow start Start model Drosophila Model with Muscle-Specific PINK1 Knockdown start->model treatment Larval Feeding with This compound, T0466, KTP, or DMSO (Control) model->treatment locomotion Locomotion Assay: Measure Larval Crawling Velocity treatment->locomotion atp Biochemical Assay: Measure Whole-Body ATP Levels treatment->atp imaging Microscopy: Visualize Mitochondrial Morphology in Muscles treatment->imaging end End locomotion->end atp->end imaging->end

References

Comparative Analysis of T0467 and its Analogs: Potent Activators of PINK1-Parkin Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of T0467 and its primary analog, T0466, in the activation of the PINK1-Parkin signaling pathway, a critical cellular process for mitochondrial quality control implicated in neurodegenerative diseases such as Parkinson's.

This guide provides a comprehensive analysis of this compound and its analog T0466, small molecules identified as enhancers of the PINK1-Parkin signaling pathway. The dysfunction of this pathway is a known contributor to the pathogenesis of Parkinson's disease, making activators like this compound and T0466 promising therapeutic candidates. This document summarizes key experimental data comparing their performance, outlines detailed experimental protocols, and visualizes the underlying cellular mechanisms.

Performance Comparison of this compound and T0466

This compound and its analog, T0466, have been demonstrated to activate the mitochondrial translocation of Parkin, a key step in the clearance of damaged mitochondria (mitophagy).[1] Experimental data from cellular and in vivo models reveal differences in their potency and efficacy.

In Vitro Efficacy: Parkin Mitochondrial Translocation

The ability of this compound and T0466 to induce the translocation of Parkin to mitochondria was assessed in HeLa cells stably expressing GFP-Parkin. The data indicates that T0466 is more potent than this compound in this assay.

CompoundConcentrationPercentage of Cells with Parkin Translocation (mean ± SEM)
T04665 µM~44%
This compound20 µM~21%
Valinomycin (Positive Control)10 µM~75%
DMSO (Vehicle Control)-<5%

Data extracted from Shiba-Fukushima et al., 2020.

In Vivo Efficacy: Drosophila Parkinson's Disease Model

In a Drosophila model with reduced PINK1 activity, both compounds were shown to mitigate locomotion defects and rescue ATP production, indicative of improved mitochondrial function.

Locomotor Activity:

Treatment GroupMean Velocity (mm/s, approximate)
Control (LacZ RNAi)~0.8
PINK1 RNAi + DMSO~0.4
PINK1 RNAi + T0466 (10 µM)~0.6
PINK1 RNAi + this compound (10 µM)~0.65

Approximate values interpreted from graphical data in Shiba-Fukushima et al., 2020.

ATP Production:

Treatment GroupRelative ATP Levels (normalized to control)
Control (LacZ RNAi)1.0
PINK1 RNAi + DMSO~0.5
PINK1 RNAi + T0466 (10 µM)~0.7
PINK1 RNAi + this compound (10 µM)~0.75

Approximate values interpreted from graphical data in Shiba-Fukushima et al., 2020.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PINK1-Parkin signaling pathway activated by this compound and its analogs, and the general workflow of the key experiments used to evaluate their efficacy.

PINK1_Parkin_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito_Damage Mitochondrial Damage PINK1_acc PINK1 Accumulation Mito_Damage->PINK1_acc Ub Ubiquitin PINK1_acc->Ub phosphorylates pUb p-Ub (S65) Ub->pUb Parkin_mito Parkin pUb->Parkin_mito recruits Mitophagy Mitophagy Parkin_mito->Mitophagy initiates This compound This compound / Analogs Parkin_cyto Parkin This compound->Parkin_cyto activates Parkin_cyto->Parkin_mito translocates to mitochondria

Caption: PINK1-Parkin signaling pathway activated by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assay cluster_in_vivo In Vivo Assay (Drosophila) HeLa HeLa cells expressing GFP-Parkin Treatment_vitro Treat with this compound, analogs, or controls HeLa->Treatment_vitro Imaging Fluorescence Microscopy (TOM20 staining for mitochondria) Treatment_vitro->Imaging Analysis_vitro Quantify percentage of cells with Parkin-GFP colocalized with mitochondria Imaging->Analysis_vitro Drosophila PINK1 knockdown Drosophila larvae Treatment_vivo Feed larvae with this compound, analogs, or controls Drosophila->Treatment_vivo Locomotion Larval Locomotion Assay Treatment_vivo->Locomotion ATP_measurement Whole-larvae ATP Measurement Treatment_vivo->ATP_measurement Analysis_vivo Compare velocity and ATP levels across treatment groups Locomotion->Analysis_vivo ATP_measurement->Analysis_vivo

Caption: Experimental workflow for evaluating this compound and its analogs.

Experimental Protocols

Parkin Mitochondrial Translocation Assay

Objective: To quantify the recruitment of Parkin to mitochondria upon treatment with this compound and its analogs.

Materials:

  • HeLa cells stably expressing GFP-Parkin.

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • This compound, T0466, Valinomycin (positive control), DMSO (vehicle control).

  • Primary antibody: anti-TOM20 (a mitochondrial outer membrane marker).

  • Secondary antibody: fluorescently-labeled anti-species IgG.

  • DAPI for nuclear staining.

  • Fluorescence microscope.

Protocol:

  • Seed HeLa/GFP-Parkin cells on coverslips in a 24-well plate and culture overnight.

  • Treat the cells with different concentrations of this compound, T0466, Valinomycin (10 µM), or DMSO for 3-8 hours.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Block with 5% BSA in PBS for 1 hour.

  • Incubate with anti-TOM20 primary antibody overnight at 4°C.

  • Wash with PBS and incubate with the fluorescently-labeled secondary antibody and DAPI for 1 hour at room temperature.

  • Mount the coverslips on glass slides.

  • Image the cells using a fluorescence microscope.

  • Quantify the percentage of cells showing colocalization of GFP-Parkin with the TOM20 mitochondrial signal.

Drosophila Locomotion Assay

Objective: To assess the effect of this compound and its analogs on the motor function of a Drosophila model of Parkinson's disease.

Materials:

  • Drosophila larvae with PINK1 knockdown in muscle tissue.

  • Standard fly food.

  • This compound, T0466, DMSO.

  • Petri dishes (100 mm).

  • Video recording setup (e.g., CCD camera).

  • Image analysis software.

Protocol:

  • Rear PINK1 knockdown Drosophila larvae on standard fly food supplemented with this compound, T0466 (e.g., 10 µM), or DMSO.

  • Place third-instar larvae individually in the center of a 100-mm petri dish.

  • Record the movement of each larva for 2 minutes.

  • Analyze the recorded videos using image analysis software to track the path and calculate the velocity of each larva.

  • Compare the average velocity between the different treatment groups.

ATP Measurement Assay

Objective: To measure the overall ATP levels in Drosophila larvae as an indicator of mitochondrial function.

Materials:

  • Drosophila larvae from the different treatment groups.

  • ATP assay kit (e.g., luciferase-based).

  • Homogenizer.

  • Luminometer.

  • Protein assay kit (for normalization).

Protocol:

  • Collect whole third-instar larvae from each treatment group.

  • Homogenize the larvae in the lysis buffer provided with the ATP assay kit.

  • Centrifuge the homogenate to pellet debris.

  • Use the supernatant to measure ATP levels according to the manufacturer's instructions, typically by mixing with a luciferase-containing reagent and measuring luminescence with a luminometer.

  • Measure the total protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Normalize the ATP levels to the total protein concentration for each sample.

  • Compare the normalized ATP levels across the different treatment groups.

Other Analogs of this compound

While T0466 is the most extensively studied analog of this compound, the search for novel PINK1-Parkin pathway activators is an active area of research. Other classes of compounds that activate this pathway, though not direct structural analogs of this compound, include:

  • Kinetin and its derivatives: These compounds have been shown to activate PINK1 kinase activity.

  • USP30 inhibitors: USP30 is a deubiquitinase that counteracts Parkin-mediated ubiquitination. Inhibiting USP30 can enhance mitophagy.

  • Mitofusin stabilizers: Compounds that prevent the degradation of mitofusins can also impact mitochondrial health.

Further screening and structure-activity relationship (SAR) studies around the this compound scaffold could lead to the identification of more potent and specific activators of the PINK1-Parkin pathway.

Conclusion

This compound and its analog T0466 are valuable research tools and potential therapeutic leads for diseases characterized by mitochondrial dysfunction. While both compounds demonstrate the ability to activate the PINK1-Parkin pathway, T0466 appears to be more potent in in vitro assays. In vivo studies in a Drosophila model show that both compounds can rescue key disease-related phenotypes. The provided data and protocols offer a foundation for further comparative studies and the development of next-generation PINK1-Parkin pathway activators.

References

Independent Verification of T0467's Role in Neuroprotection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective performance of T0467 with alternative compounds. The information is supported by experimental data to aid in the independent verification of its therapeutic potential.

Executive Summary

This compound is a novel small molecule that has demonstrated neuroprotective properties through the activation of the PINK1-Parkin signaling pathway, a critical mechanism for mitochondrial quality control. This guide compares this compound with its analog T0466, as well as other neuroprotective compounds that operate through different mechanisms, such as the tetramethylpyrazine derivative T-006 and activators of the Nrf2 antioxidant response pathway. The presented data, extracted from preclinical studies, highlights the relative efficacy of these compounds in various experimental models of neurodegeneration.

Data Presentation: Comparative Efficacy of Neuroprotective Compounds

The following tables summarize the quantitative data from key studies, allowing for a direct comparison of this compound and alternative neuroprotective agents.

Table 1: In Vitro Efficacy of PINK1-Parkin Signaling Activators

CompoundAssayCell LineConcentrationResultReference
This compound Parkin Mitochondrial TranslocationHeLa (GFP-Parkin)20 µM~21% of cells showed translocation[1][2]
T0466 Parkin Mitochondrial TranslocationHeLa (GFP-Parkin)20 µM~18% of cells showed translocation[1]
Valinomycin (Positive Control)Parkin Mitochondrial TranslocationHeLa (GFP-Parkin)1 µM>80% of cells showed translocation[1]

Table 2: In Vivo Efficacy of this compound and T0466 in a Drosophila Model of PINK1 Inactivation

CompoundAssayDrosophila ModelConcentrationImprovement vs. Control (DMSO)Reference
This compound Larval Locomotion (Velocity)PINK1 RNAi10 µM~40% increase[1]
T0466 Larval Locomotion (Velocity)PINK1 RNAi10 µM~35% increase[1]
This compound ATP ProductionPINK1 RNAi10 µMSignificant rescue of ATP levels[1]
T0466 ATP ProductionPINK1 RNAi10 µMSignificant rescue of ATP levels[1]

Table 3: Comparative Efficacy of Neuroprotective Compounds with Alternative Mechanisms

CompoundMechanism of ActionModelKey Efficacy EndpointResultReference
T-006 MEF2-PGC1α & BDNF/CREB pathways6-OHDA-induced rat model of Parkinson's Disease% Increase in Tyrosine Hydroxylase positive neurons~50% increase in surviving neurons
Sulforaphane Nrf2 ActivationMPP+-induced SH-SY5Y cell model of Parkinson's Disease% Increase in Cell ViabilityUp to 40% increase in cell viability
Curcumin Nrf2 Activation6-OHDA-induced rat model of Parkinson's Disease% Reduction in apomorphine-induced rotations~60% reduction in rotations

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Parkin Mitochondrial Translocation Assay

Objective: To quantify the recruitment of Parkin protein to mitochondria upon compound treatment, indicating the activation of the PINK1-Parkin pathway.

Cell Line: HeLa cells stably expressing GFP-Parkin.

Protocol:

  • Seed HeLa/GFP-Parkin cells onto glass-bottom dishes.

  • The following day, treat the cells with the test compound (e.g., this compound, T0466) or vehicle control (DMSO) at the desired concentration for 3 hours. A positive control such as Valinomycin (1 µM) should be used.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Stain mitochondria using an anti-TOM20 antibody followed by a fluorescently labeled secondary antibody.

  • Counterstain nuclei with DAPI.

  • Acquire images using a confocal microscope.

  • Quantify the percentage of cells showing colocalization of GFP-Parkin puncta with mitochondria. A cell is considered positive if at least five GFP puncta overlap with the mitochondrial staining.

Drosophila Climbing Assay

Objective: To assess the motor function of Drosophila as an indicator of neuroprotection in a genetic model of Parkinson's disease.

Fly Strain: PINK1 RNAi flies with muscle-specific knockdown of PINK1.

Protocol:

  • Rear flies on standard cornmeal-agar medium supplemented with the test compound (e.g., this compound, T0466 at 10 µM) or vehicle control (DMSO) from the first instar larval stage.

  • Collect adult flies (3-5 days old) and place them in a clean, empty vial.

  • Gently tap the flies to the bottom of the vial.

  • Record the number of flies that climb past a designated height (e.g., 8 cm) within a specific time period (e.g., 180 seconds).

  • Perform multiple trials for each group of flies.

  • Calculate the climbing index as the percentage of flies that successfully climb past the mark.

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

PINK1_Parkin_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Mito_Damage Mitochondrial Damage PINK1_active PINK1 (active) [Stabilized] Mito_Damage->PINK1_active leads to stabilization PINK1_inactive PINK1 (inactive) Ub Ubiquitin PINK1_active->Ub phosphorylates pUb p-Ubiquitin Parkin_inactive Parkin (inactive) pUb->Parkin_inactive recruits & activates Parkin_active Parkin (active) [Recruited] Mitophagy Mitophagy Parkin_active->Mitophagy initiates

This compound's Mechanism of Action

Nrf2_Pathway cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Nrf2_inducer Nrf2 Activator (e.g., Sulforaphane) Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_inducer->Keap1_Nrf2 disrupts Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_n Nrf2 Nrf2->Nrf2_n translocates to ARE ARE (Antioxidant Response Element) Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes activates transcription of Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection leads to

Alternative Neuroprotective Pathway

Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Analysis Cell_Culture 1. Culture HeLa cells expressing GFP-Parkin Treatment_IV 2. Treat with this compound or alternative compound Cell_Culture->Treatment_IV Staining 3. Stain for mitochondria and nuclei Treatment_IV->Staining Imaging_IV 4. Acquire images via confocal microscopy Staining->Imaging_IV Analysis_IV 5. Quantify Parkin translocation Imaging_IV->Analysis_IV Fly_Rearing 1. Rear PINK1 RNAi Drosophila on treated food Behavioral_Assay 2. Perform climbing assay with adult flies Fly_Rearing->Behavioral_Assay Data_Collection 3. Record climbing performance Behavioral_Assay->Data_Collection Analysis_IVivo 4. Analyze climbing index and ATP levels Data_Collection->Analysis_IVivo

Experimental Workflow Overview

References

Assessing the Specificity of T0467 for the PINK1-Parkin Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of the specificity of the small molecule T0467 as an activator of the PINK1-Parkin pathway, a critical cellular process for mitochondrial quality control implicated in Parkinson's disease. We present a comprehensive analysis of its mechanism of action, compare its performance with alternative pathway modulators, and provide detailed experimental protocols for key assays.

The PINK1-Parkin Signaling Pathway

The PINK1-Parkin pathway is a primary mechanism for the removal of damaged mitochondria, a process known as mitophagy. Under basal conditions, the kinase PINK1 is continuously imported into the inner mitochondrial membrane and subsequently cleaved and degraded. However, upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane. This accumulation initiates a signaling cascade where PINK1 phosphorylates ubiquitin and the E3 ubiquitin ligase Parkin. Activated Parkin then ubiquitinates various outer mitochondrial membrane proteins, marking the damaged mitochondrion for engulfment by an autophagosome and subsequent degradation.

PINK1_Parkin_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Mito_Healthy Healthy Mitochondrion Mito_Damaged Damaged Mitochondrion Mito_Healthy->Mito_Damaged Damage PINK1_Accumulated Accumulated PINK1 Mito_Damaged->PINK1_Accumulated Stabilization pUb Phospho-Ubiquitin PINK1_Accumulated->pUb Phosphorylates Ubiquitin Parkin_Inactive Inactive Parkin PINK1_Accumulated->Parkin_Inactive pUb->Parkin_Inactive Ub_OMM Ubiquitinated OMM Proteins Autophagosome Autophagosome Ub_OMM->Autophagosome Recruits Parkin_Active Active Parkin Parkin_Inactive->Parkin_Active Recruitment & Phosphorylation Parkin_Active->Ub_OMM Ubiquitinates OMM Proteins Lysosome Lysosome Autophagosome->Lysosome Fuses with Mitophagy Mitophagy Lysosome->Mitophagy Degrades Mitochondrion Parkin_Translocation_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_staining Immunofluorescence Staining cluster_imaging Imaging & Analysis A Culture HeLa/GFP-Parkin cells B Seed cells onto coverslips in a 24-well plate A->B C Treat cells with this compound (e.g., 20 µM for 3 hours) B->C D Fix cells with 4% PFA C->D E Permeabilize with 0.1% Triton X-100 D->E F Block with 3% BSA E->F G Incubate with anti-TOM20 (mitochondrial marker) primary antibody F->G H Incubate with fluorescently-labeled secondary antibody G->H I Mount coverslips on slides H->I J Acquire images using fluorescence microscopy I->J K Quantify percentage of cells with GFP-Parkin colocalized with TOM20 J->K

T0467 and the Quest for Mitophagy Activation in Parkinson's Disease: A Comparative Guide in Patient-Derived iPSC Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the search for effective therapies for Parkinson's disease (PD) is a paramount challenge. One promising avenue of investigation lies in the activation of the PINK1/Parkin signaling pathway, a critical component of mitochondrial quality control. This guide provides a comparative overview of the efficacy of T0467, a putative PINK1/Parkin pathway activator, and its alternatives in patient-derived induced pluripotent stem cell (iPSC) models of Parkinson's disease. While preclinical data on this compound in these specific models are not publicly available, we will explore its mechanism of action and compare it with emerging alternatives for which such data exists.

Introduction to PINK1/Parkin-Mediated Mitophagy

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. A key pathological feature is mitochondrial dysfunction. The PINK1/Parkin pathway plays a crucial role in maintaining mitochondrial health by identifying and clearing damaged mitochondria through a process called mitophagy. In healthy neurons, PINK1 is continuously imported into the mitochondria and degraded. However, upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane, where it recruits and activates the E3 ubiquitin ligase Parkin. Activated Parkin then ubiquitinates mitochondrial outer membrane proteins, flagging the damaged organelle for degradation by the autophagy machinery. Mutations in the PINK1 and PARK2 (encoding Parkin) genes are linked to early-onset Parkinson's disease, highlighting the importance of this pathway in neuronal survival.

This compound: A Modulator of the PINK1/Parkin Pathway

This compound is a small molecule identified as an activator of Parkin translocation to the mitochondria in a PINK1-dependent manner. In vitro studies have shown that this compound can stimulate the recruitment of Parkin to mitochondria, a key initial step in the mitophagy process. However, it is important to note that this compound does not appear to induce the accumulation of PINK1 on the mitochondrial membrane, suggesting a mechanism of action downstream of PINK1 stabilization. While this compound has shown promise in cellular models like HeLa cells and in mitigating some defects associated with PINK1 inactivation in Drosophila, its efficacy in the context of patient-derived iPSC models of Parkinson's disease has not been reported in peer-reviewed literature.

Alternative Compound: MTK458

In contrast to the limited publicly available data on this compound in patient-derived iPSC models, a brain-penetrant small molecule named MTK458 has been investigated in this context. MTK458 is a pharmacological activator of PINK1 that has demonstrated the ability to enhance mitophagy and ameliorate pathological phenotypes in iPSC-derived neurons from Parkinson's disease patients.

Comparative Efficacy Data

The following table summarizes the available quantitative data for MTK458 in patient-derived iPSC models of Parkinson's disease. No equivalent data for this compound in these specific models has been found in the reviewed literature.

CompoundiPSC ModelAssayKey FindingsReference
MTK458 iPSC-derived neurons from patients with A53T-α-synuclein mutationImmunofluorescence for pS129 α-synucleinDose-dependent reduction in pathological pS129 α-synuclein aggregates.[1]
MTK458 iPSC-derived neurons from patients with A53T-α-synuclein mutationImmunoblotting for pS129 α-synucleinSignificant clearance of detergent-insoluble pS129 α-synuclein aggregates.[1]
MTK458 iPSC-derived neurons from patients with A53T-α-synuclein mutationpUb (phosphorylated Ubiquitin) ELISAReduction in pUb levels, indicative of clearance of damaged mitochondria.[1]
This compound Patient-derived iPSC models of Parkinson's diseaseNot ApplicableNo published data available.-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the evaluation of compounds like this compound and MTK458 in iPSC models of Parkinson's disease.

Differentiation of Patient-Derived iPSCs into Dopaminergic Neurons

A common method for generating dopaminergic neurons from iPSCs involves a multi-stage protocol that mimics embryonic development.

  • Neural Induction: iPSCs are treated with dual SMAD inhibitors (e.g., Noggin and SB431542) to promote differentiation towards a neural lineage.

  • Midbrain Patterning: The neural progenitors are then patterned towards a midbrain fate using sonic hedgehog (SHH) and fibroblast growth factor 8 (FGF8) signaling agonists.

  • Dopaminergic Neuron Specification: Further differentiation into dopaminergic neurons is achieved by providing neurotrophic factors such as brain-derived neurotrophic factor (BDNF), glial cell-derived neurotrophic factor (GDNF), and ascorbic acid.

  • Maturation: The differentiated neurons are matured over several weeks to develop characteristic neuronal morphology and function.

Assessment of Mitophagy and Mitochondrial Function

Several assays are employed to measure the efficacy of compounds in promoting mitophagy and improving mitochondrial health.

  • Mito-Keima Assay: This fluorescent reporter-based assay is used to visualize and quantify mitophagy. Mito-Keima is a pH-sensitive fluorescent protein that exhibits a shift in its emission spectrum when mitochondria are delivered to the acidic environment of the lysosome.

  • Immunofluorescence and High-Content Imaging: This technique is used to visualize the subcellular localization of proteins involved in mitophagy, such as Parkin and ubiquitin. It can also be used to quantify mitochondrial morphology and the presence of pathological protein aggregates like α-synuclein.

  • Seahorse XF Analyzer: This instrument measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a quantitative assessment of mitochondrial respiration and glycolysis.

  • Western Blotting: This technique is used to quantify the levels of key proteins involved in the PINK1/Parkin pathway and markers of mitochondrial stress.

Visualizing the Pathways and Workflows

To better understand the concepts discussed, the following diagrams have been generated using the DOT language.

PINK1_Parkin_Pathway cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Mito Healthy Mitochondrion PINK1 PINK1 Mito->PINK1 Import & Degradation Damaged_Mito Damaged Mitochondrion PINK1_accumulated Accumulated PINK1 Damaged_Mito->PINK1_accumulated Stabilization Ub_MOM Ubiquitinated MOM Proteins Damaged_Mito->Ub_MOM Parkin_inactive Inactive Parkin PINK1_accumulated->Parkin_inactive Recruitment & Phosphorylation Autophagosome Autophagosome Ub_MOM->Autophagosome Recruitment of Autophagy Receptors Parkin_active Active Parkin Parkin_inactive->Parkin_active Activation Parkin_active->Damaged_Mito Ubiquitination Mitophagosome Mitophagosome Autophagosome->Mitophagosome Lysosome Lysosome Lysosome->Mitophagosome Degradation Mitophagosome->Lysosome Fusion

Caption: The PINK1/Parkin signaling pathway for mitophagy.

Experimental_Workflow cluster_iPSC_Culture iPSC Culture & Differentiation cluster_Drug_Treatment Drug Treatment & Analysis Patient_Fibroblasts Patient Fibroblasts iPSC_Generation iPSC Generation Patient_Fibroblasts->iPSC_Generation iPSC_Expansion iPSC Expansion iPSC_Generation->iPSC_Expansion DA_Differentiation Dopaminergic Neuron Differentiation iPSC_Expansion->DA_Differentiation Drug_Screening Compound Treatment (e.g., this compound, MTK458) DA_Differentiation->Drug_Screening Mito_Assays Mitophagy & Mitochondrial Function Assays Drug_Screening->Mito_Assays Phenotype_Analysis Phenotypic Analysis (e.g., α-synuclein aggregation) Drug_Screening->Phenotype_Analysis Data_Analysis Data Analysis & Comparison Mito_Assays->Data_Analysis Phenotype_Analysis->Data_Analysis

Caption: Experimental workflow for drug efficacy testing in iPSC models.

Conclusion

The use of patient-derived iPSC models represents a significant advancement in the study of Parkinson's disease and the development of novel therapeutics. While this compound has been identified as a modulator of the PINK1/Parkin pathway, a critical need exists for its evaluation in these highly relevant disease models. In contrast, compounds like MTK458 have demonstrated promising results in reducing pathological phenotypes in patient-derived neurons, providing a valuable benchmark for future studies. The continued investigation of these and other mitophagy-inducing compounds in patient-specific iPSC models, coupled with rigorous and standardized experimental protocols, will be essential in the pursuit of disease-modifying therapies for Parkinson's disease.

References

Replicating key findings from the initial T0467 discovery paper

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals seeking to replicate the key findings from the initial discovery of T0467, a small molecule enhancer of the PINK1-Parkin signaling pathway. The following sections detail the experimental protocols, present quantitative data in a comparative format, and illustrate the underlying biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the initial this compound discovery paper, providing a basis for comparison in replication studies.

Table 1: this compound-Induced Parkin Translocation in HeLa/GFP-Parkin Cells

This compound Concentration (µM)Percentage of Cells with Parkin Translocation (%)
0 (DMSO control)~0
12>10
20~21

Data represents the percentage of cells showing mitochondrial translocation of GFP-Parkin after 3 hours of treatment.

Table 2: Effect of this compound on Locomotion in a Drosophila PINK1 RNAi Model

TreatmentLarval Locomotion Velocity (normalized to control)
Control (LacZ RNAi)1.0
PINK1 RNAi + DMSO~0.5
PINK1 RNAi + this compoundSignificantly improved compared to PINK1 RNAi + DMSO

Table 3: Effect of this compound on ATP Production in a Drosophila PINK1 RNAi Model

TreatmentATP Levels (normalized to control)
Control (LacZ RNAi)1.0
PINK1 RNAi + DMSOReduced compared to control
PINK1 RNAi + this compoundSignificantly improved compared to PINK1 RNAi + DMSO

Experimental Protocols

Detailed methodologies for replicating the core findings are provided below.

Parkin Mitochondrial Translocation Assay in Cultured Cells

Objective: To visually assess the translocation of Parkin from the cytosol to the mitochondria upon treatment with this compound.

Materials:

  • HeLa cells stably expressing GFP-Parkin (HeLa/GFP-Parkin) or human iPSC-derived dopaminergic neurons.

  • Cell culture medium (DMEM for HeLa, specialized neuronal medium).

  • Fetal Bovine Serum (FBS).

  • Penicillin-Streptomycin.

  • This compound (dissolved in DMSO).

  • DMSO (vehicle control).

  • MitoTracker Red CMXRos (for mitochondrial co-localization).

  • Paraformaldehyde (PFA) for fixing cells.

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibody against a mitochondrial marker (e.g., anti-TOM20).

  • Fluorescently labeled secondary antibody.

  • DAPI for nuclear staining.

  • Fluorescence microscope.

Procedure:

  • Cell Seeding: Seed HeLa/GFP-Parkin cells or dopaminergic neurons on glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 2.5 µM, 5 µM, 10 µM, 20 µM) or DMSO as a control. The original paper suggests a 3-hour incubation for HeLa cells and an 8-hour incubation for dopaminergic neurons.[1]

  • Mitochondrial Staining (Live Cell Imaging): For live-cell imaging, add MitoTracker Red CMXRos to the media for the last 30 minutes of the incubation period, following the manufacturer's instructions.

  • Fixation and Permeabilization (Immunofluorescence):

    • Wash the cells with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Immunostaining:

    • Block the cells with 5% BSA in PBS for 1 hour.

    • Incubate with the primary antibody (e.g., anti-TOM20) diluted in blocking buffer overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. GFP-Parkin will appear as green puncta co-localizing with the red mitochondrial stain (MitoTracker or TOM20) in cells where translocation has occurred.

  • Quantification: Count the percentage of cells exhibiting Parkin translocation in at least three independent fields of view for each condition.

Drosophila Larval Locomotion Assay

Objective: To assess the ability of this compound to rescue the locomotion defects in a Drosophila model of PINK1 deficiency.

Materials:

  • Drosophila larvae expressing PINK1 RNAi in muscle tissue.

  • Control Drosophila larvae (e.g., expressing LacZ RNAi).

  • Fly food containing this compound at the desired concentration or DMSO as a control.

  • 100-mm diameter petri dishes with a layer of 1% agarose.

  • A CCD camera for recording larval movement.

  • Image analysis software (e.g., ImageJ with a tracking plugin).

Procedure:

  • Drug Administration: Rear PINK1 RNAi and control larvae from the first instar stage on food containing either this compound or DMSO.

  • Assay Preparation: On the day of the assay, prepare fresh 1% agarose plates.

  • Larval Transfer: Collect third-instar larvae, wash them gently with water, and place a single larva in the center of an agarose plate.[2]

  • Recording: Record the movement of the larva for 2 minutes using a CCD camera.[2]

  • Data Analysis:

    • Use image analysis software to track the movement of the larva.

    • Calculate the total distance traveled and the average velocity over the second minute of recording.[2]

    • Compare the velocity of this compound-treated PINK1 RNAi larvae to DMSO-treated PINK1 RNAi and control larvae.

ATP Production Assay in Drosophila Larvae

Objective: To determine if this compound can restore ATP levels in a Drosophila model of PINK1 deficiency.

Materials:

  • Drosophila larvae (as described in the locomotion assay).

  • ATP determination kit (e.g., luciferase-based assay).

  • Homogenization buffer.

  • Microplate reader capable of luminescence detection.

  • Protein assay kit (e.g., BCA assay).

Procedure:

  • Sample Preparation: Collect whole third-instar larvae (approximately 8 larvae per sample) that have been raised on this compound or control food.[2]

  • Homogenization: Homogenize the larvae in a suitable buffer on ice.

  • ATP Measurement:

    • Centrifuge the homogenates to pellet debris.

    • Use a portion of the supernatant to measure ATP levels according to the manufacturer's instructions for the ATP determination kit. This typically involves mixing the sample with a luciferase-containing reagent and measuring the resulting luminescence.

  • Protein Quantification: Use another portion of the supernatant to determine the total protein concentration using a standard protein assay.

  • Data Normalization: Normalize the ATP levels to the total protein concentration for each sample.

  • Comparison: Compare the normalized ATP levels between the different treatment groups.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key biological pathway and experimental workflows involved in this compound's mechanism of action.

PINK1_Parkin_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Mitophagy Mitophagy PINK1_inactive PINK1 (degraded) PINK1_active PINK1 (stabilized) PINK1_inactive->PINK1_active Mitochondrial Damage Ub Ubiquitin PINK1_active->Ub Phosphorylates Mfn Mitofusin PINK1_active->Mfn Phosphorylates pUb p-Ub Parkin_inactive Parkin (inactive) pMfn p-Mfn Autophagosome Autophagosome formation pMfn->Autophagosome Recruits Autophagy Machinery Parkin_active Parkin (active) Parkin_inactive->Parkin_active Recruitment to Mitochondria & Phosphorylation by PINK1 Parkin_active->pMfn Ubiquitinates This compound This compound This compound->Parkin_inactive Enhances recruitment Lysosome Lysosome fusion Autophagosome->Lysosome Degradation Mitochondrial Degradation Lysosome->Degradation

Caption: The PINK1-Parkin signaling pathway activated by this compound.

Parkin_Translocation_Workflow start Seed HeLa/GFP-Parkin cells treatment Treat with this compound or DMSO start->treatment incubation Incubate for 3 hours treatment->incubation staining Stain with mitochondrial marker (e.g., MitoTracker Red) incubation->staining imaging Fluorescence Microscopy staining->imaging quantification Quantify % of cells with GFP-Parkin puncta co-localized with mitochondria imaging->quantification end Compare treatment groups quantification->end

Caption: Experimental workflow for the Parkin translocation assay.

Drosophila_Phenotype_Workflow cluster_assays Phenotypic Assays start Rear PINK1 RNAi Drosophila larvae on this compound or control food collect_larvae Collect 3rd instar larvae start->collect_larvae locomotion Larval Locomotion Assay collect_larvae->locomotion atp ATP Production Assay collect_larvae->atp calcium Mitochondrial Ca2+ Imaging collect_larvae->calcium analysis Data Analysis and Comparison locomotion->analysis atp->analysis calcium->analysis conclusion Evaluate rescue of PINK1-deficient phenotypes analysis->conclusion

Caption: Workflow for assessing this compound's effects in Drosophila.

References

Safety Operating Guide

Proper Disposal Procedures for T0467 (2,4,6-Trimethylaniline)

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 2,4,6-Trimethylaniline (CAS RN 88-05-1) in a laboratory setting.

This document provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with T0467, identified as 2,4,6-Trimethylaniline. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.

Immediate Safety and Hazard Information

2,4,6-Trimethylaniline is a hazardous substance that requires careful handling.[1][2] It is toxic if swallowed, in contact with skin, or inhaled.[1][3][4][5] It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.[4][6] The compound is a combustible liquid and may emit toxic fumes of nitrogen oxides when heated to decomposition.[2][7][8]

Key Hazard Information:

Hazard ClassificationDescription
Acute Toxicity Toxic if swallowed, in contact with skin, or inhaled.[1][3][4][5]
Skin Corrosion/Irritation Causes skin irritation and may cause an allergic skin reaction.[4]
Eye Damage/Irritation Causes serious eye irritation.[4]
Germ Cell Mutagenicity Suspected of causing genetic defects.[4][6]
Specific Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure.[4]
Carcinogenicity Limited evidence of a carcinogenic effect in animal studies.[1]

Spill Management and Decontamination

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[2][5]

  • Personal Protective Equipment (PPE): Before addressing the spill, don appropriate PPE, including:

    • Chemical-resistant gloves (e.g., Nitrile rubber)

    • Safety goggles and a face shield

    • A lab coat or chemical-resistant apron

    • A respirator with a filter suitable for organic vapors if the spill is large or ventilation is inadequate.

  • Containment: For liquid spills, contain the material using an inert absorbent material such as dry lime, sand, or soda ash.[2][9] Do not use combustible materials like paper towels to absorb the initial spill.

  • Collection: Carefully collect the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.[2][5]

  • Decontamination:

    • Wash the spill area thoroughly with soap and water.[2]

    • All materials used for cleanup, including contaminated clothing and absorbent pads, must be treated as hazardous waste and placed in a sealed container for disposal.[2]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Proper Disposal Procedures

The primary and mandatory method for the disposal of 2,4,6-Trimethylaniline and its contaminated materials is through a licensed hazardous waste disposal service.[1][3]

Waste Collection and Segregation:

  • Waste Container: Collect all waste containing 2,4,6-Trimethylaniline in a designated, leak-proof, and clearly labeled hazardous waste container.[3] The container should be compatible with the chemical; glass or lined metal containers are suitable.[1]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "2,4,6-Trimethylaniline".

  • Segregation: Do not mix 2,4,6-Trimethylaniline waste with other waste streams, especially incompatible materials such as strong oxidizing agents, acids, and acid halides.[2][7][10]

Disposal Workflow:

cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal Unused Chemical Unused Chemical Waste_Container Designated Hazardous Waste Container Unused Chemical->Waste_Container Contaminated Labware Contaminated Labware Contaminated Labware->Waste_Container Spill Debris Spill Debris Spill Debris->Waste_Container Labeling Label with 'Hazardous Waste' and Chemical Name Waste_Container->Labeling Segregation Segregate from Incompatible Chemicals Labeling->Segregation Storage Store in a cool, dry, well-ventilated area Segregation->Storage EHS_Pickup Arrange for pickup by EHS or Licensed Contractor Storage->EHS_Pickup Incineration Controlled Incineration at a Permitted Facility EHS_Pickup->Incineration

Caption: Workflow for the proper disposal of this compound waste.

In-Lab Treatment (Caution Advised):

Experimental Protocols Cited

The disposal procedures outlined in this document are based on established safety guidelines and data from Safety Data Sheets. No specific experimental protocols for the synthesis or use of 2,4,6-Trimethylaniline were cited in the context of its disposal. The preparation of this compound generally involves the selective nitration of mesitylene followed by reduction.[11]

Signaling Pathways

There are no signaling pathways directly related to the disposal procedures of 2,4,6-Trimethylaniline. Toxicological data indicates that it can be metabolized to N-hydroxylated metabolites, which is a step in the activation of some carcinogenic aromatic amines.[6]

Logical Relationship of Hazard and Disposal:

Hazard Hazardous Properties (Toxic, Carcinogenic Suspect) Handling Strict Handling Procedures (PPE, Ventilation) Hazard->Handling Spill Spill Management (Containment, Decontamination) Hazard->Spill Disposal Mandatory Hazardous Waste Disposal Handling->Disposal Spill->Disposal

Caption: Relationship between hazard properties and handling/disposal.

References

Essential Safety and Operational Guidance for Handling T0467 (2,4,6-Trimethylaniline)

Author: BenchChem Technical Support Team. Date: December 2025

This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling T0467 (2,4,6-Trimethylaniline). The following procedures are designed to ensure a safe laboratory environment and proper disposal of hazardous materials.

Personal Protective Equipment (PPE) and Safety Precautions

Safe handling of this compound necessitates stringent adherence to the use of appropriate personal protective equipment and engineering controls. The following table summarizes the required PPE and key safety measures.

CategoryRequirementDetailed Specification
Respiratory Protection MandatoryUse a NIOSH-approved respirator with an appropriate cartridge for organic vapors, especially in poorly ventilated areas or when generating mists or aerosols.
Hand Protection MandatoryWear chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for tears or punctures before and during use.
Eye and Face Protection MandatoryUse chemical safety goggles and a face shield to protect against splashes.
Protective Clothing MandatoryWear a laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for significant exposure, chemical-resistant coveralls may be necessary.
Engineering Controls MandatoryWork in a well-ventilated area, preferably within a chemical fume hood.[1] Ensure safety shower and eye wash stations are readily accessible.[1]
General Hygiene MandatoryDo not eat, drink, or smoke in areas where this compound is handled.[1] Wash hands and face thoroughly after handling and before leaving the laboratory.[1]

Spill and Exposure Procedures

Immediate and appropriate action is critical in the event of a spill or exposure to this compound.

SituationImmediate Action
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[1] Seek medical attention if irritation or other symptoms develop.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[1]
Inhalation Move the individual to fresh air and keep them comfortable for breathing.[1] Seek immediate medical attention.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Small Spill Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.
Large Spill Evacuate the area. Contain the spill if possible without risk. Follow institutional emergency procedures for hazardous material spills.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all this compound waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.

  • Disposal Regulations: Dispose of contents and containers in accordance with all local, regional, and national regulations.[1] Consult with your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.

T0467_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh/Measure this compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_experiment Perform Experimental Procedure handle_weigh->handle_experiment cleanup_decontaminate Decontaminate Work Surface handle_experiment->cleanup_decontaminate Experiment Complete emergency_spill Spill Occurs handle_experiment->emergency_spill Potential Hazard emergency_exposure Exposure Occurs handle_experiment->emergency_exposure Potential Hazard cleanup_waste Segregate and Label Hazardous Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash emergency_action Follow Spill/Exposure Procedures emergency_spill->emergency_action emergency_exposure->emergency_action

This compound Safe Handling Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.